Product packaging for RO9021(Cat. No.:)

RO9021

Cat. No.: B610541
M. Wt: 355.4 g/mol
InChI Key: XJZVCDVZCRLIKN-QWHCGFSZSA-N
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Description

RO9021 is an oral, ATP-competative and selective inhibitor of spleen tyrosine kinase (SYK). RO-9021 potently inhibited SYK kinase activity with an average IC50 of 5.6 nM. RO-9021 is a highly selective SYK inhibitor with low S-scores of 0.003 for S(99) and 0.015 for S(90), indicating that SYK is the only kinase with 99% competition with RO-9021 (1 uM) in a total of 392 tested kinases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N7O B610541 RO9021

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZVCDVZCRLIKN-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Targeting Mechanism of RO9021: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RO9021, a small molecule inhibitor with dual activity against Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential therapeutic applications.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of two distinct protein kinases: PknG, a key virulence factor in Mycobacterium tuberculosis (Mtb), and SYK, a crucial mediator of immunoreceptor signaling in humans. Its inhibitory action stems from its ability to compete with ATP for the kinase binding site, thereby blocking downstream phosphorylation events.

Inhibition of Mycobacterium tuberculosis PknG

This compound effectively inhibits the kinase activity of Mtb PknG, a serine/threonine protein kinase essential for the intracellular survival of the bacterium[1][2][3]. By targeting PknG, this compound disrupts key signaling pathways that allow Mtb to evade the host immune system and regulate its metabolism for survival within macrophages[1][2][3].

Inhibition of Human Spleen Tyrosine Kinase (SYK)

In addition to its anti-mycobacterial activity, this compound is a highly potent, ATP-competitive inhibitor of human SYK. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of SYK by this compound has implications for the treatment of autoimmune and inflammatory diseases.

Quantitative Data

The inhibitory potency and binding affinity of this compound against its targets have been quantified through various in vitro and computational methods.

TargetParameterValueReference
M. tuberculosis PknGIC504.4 ± 1.1 μM[1][2][3]
Human SYKIC505.6 nM
M. tuberculosis PknGBinding Energy (Molecular Docking)-7.7 kcal/mol[4]

Signaling Pathways

This compound modulates distinct signaling pathways by inhibiting PknG in M. tuberculosis and SYK in human cells.

M. tuberculosis PknG Signaling

PknG is a central regulator of Mtb physiology and virulence. It is secreted by the bacterium into the host cell cytoplasm, where it manipulates host processes and regulates bacterial metabolism.

  • Metabolic Regulation: PknG phosphorylates the substrate GarA, which in turn regulates the tricarboxylic acid (TCA) cycle and glutamate metabolism. This allows Mtb to adapt to the nutrient-limited environment within the host macrophage.

  • Host Autophagy Manipulation: PknG interacts with host proteins such as AKT and RAB14 to modulate autophagy, a cellular process for degrading and recycling cellular components. By manipulating autophagy, PknG prevents the clearance of Mtb by the host cell.

  • Immune Evasion: PknG has been shown to function as an unconventional ubiquitinating enzyme, leading to the degradation of key components of the host's innate immune signaling pathways.

PknG_Signaling cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Cell This compound This compound PknG PknG GarA GarA Metabolism Metabolic Adaptation Autophagy Autophagy Immunity Innate Immunity

Human SYK Signaling

SYK is a key component of the signaling cascade downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.

  • BCR Signaling: Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade involving phosphorylation of downstream targets like BTK, PLCγ2, AKT, and ERK. This leads to B-cell proliferation, differentiation, and antibody production.

  • Fc Receptor Signaling: SYK is also activated downstream of Fc receptors on mast cells and other immune cells, leading to degranulation and the release of inflammatory mediators.

SYK_Signaling cluster_ImmuneCell Immune Cell (e.g., B-Cell) RO9021_syk This compound BCR BCR SYK SYK Downstream Downstream Signaling (BTK, PLCγ2, AKT, ERK) Response Cellular Response

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the inhibitory activity of this compound.

PknG Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Mtb PknG enzyme

  • PknG substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of this compound dilution (or vehicle control)

    • 2 µL of PknG enzyme in kinase reaction buffer

    • 2 µL of a mixture of PknG substrate and ATP in kinase reaction buffer

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

PknG_Assay_Workflow Start Start Step1 Prepare this compound Dilutions Start->Step1 Step2 Set up Kinase Reaction (PknG, Substrate, ATP, this compound) Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at RT Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at RT Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

SYK Inhibition Assay (Radiometric Assay)

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a SYK substrate peptide.

Materials:

  • Recombinant human SYK enzyme

  • SYK substrate peptide

  • This compound (or other test compounds)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • This compound dilution (or vehicle control)

    • SYK enzyme

    • SYK substrate peptide

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

SYK_Assay_Workflow Start Start Step1 Prepare this compound Dilutions Start->Step1 Step2 Set up Kinase Reaction (SYK, Substrate, this compound) Step1->Step2 Step3 Initiate with [γ-³³P]ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Spot onto P81 Paper Step4->Step5 Step6 Wash with Phosphoric Acid Step5->Step6 Step7 Measure Radioactivity Step6->Step7 End Calculate IC50 Step7->End

Conclusion

This compound is a promising dual-activity inhibitor that targets both a key virulence factor in Mycobacterium tuberculosis and a critical mediator of the human immune response. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable tool for further research and a potential lead compound for the development of novel therapeutics for tuberculosis and autoimmune diseases. This guide provides a comprehensive overview of the current understanding of this compound's molecular pharmacology, serving as a resource for the scientific community.

References

The Discovery and Synthesis of RO9021: A Dual Inhibitor of Mtb PknG and Human SYK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological activity of the compound RO9021 (CHEMBL3237561), a molecule with dual inhibitory action against Mycobacterium tuberculosis (Mtb) protein kinase G (PknG) and human spleen tyrosine kinase (SYK). Initially identified through a large-scale virtual screening for novel anti-tuberculosis agents, this compound has also been characterized as a potent and selective SYK inhibitor. This document provides a comprehensive overview of its discovery process, a plausible synthesis route based on patent literature, detailed experimental protocols for key biological assays, and a summary of its known quantitative biological data. Furthermore, it visualizes the intricate PknG signaling pathway and the logical workflow of the compound's discovery.

Discovery of this compound

This compound was identified as a potential inhibitor of PknG through a comprehensive computational and in vitro study aimed at discovering new anti-tuberculosis drugs.[1] The discovery process began with a pharmacophore-based virtual screening of approximately 1.5 million molecules from the CHEMBL21 database.[1] This initial screening yielded 689 potential candidates, which were then subjected to molecular docking simulations to predict their binding affinity to the PknG active site.[1] From this, 62 promising compounds were identified, and after considering previously reported biological activities and commercial availability, 14 compounds were selected for in vitro validation.[1] Among these, this compound emerged as a confirmed inhibitor of PknG kinase activity.[1]

Independent of its discovery as a PknG inhibitor, this compound was also developed as a novel, orally bioavailable, and ATP-competitive inhibitor of human spleen tyrosine kinase (SYK), a key mediator in various immune signaling pathways.[2]

Workflow for the Discovery of this compound as a PknG Inhibitor

This compound Discovery Workflow cluster_computational Computational Screening cluster_selection Candidate Selection cluster_invitro In Vitro Validation vs Virtual Screening (1.5M Molecules, CHEMBL21) hits_vs 689 Initial Hits vs->hits_vs pharmacophore Pharmacophore Model (PknG-AX20017 Complex) pharmacophore->vs docking Molecular Docking (PknG Active Site) hits_vs->docking hits_docking 62 Promising Compounds docking->hits_docking selection Selection Criteria (Biological Activity, Availability) hits_docking->selection candidates 14 Compounds Selected selection->candidates assay In Vitro PknG Kinase Assay candidates->assay This compound This compound Identified as PknG Inhibitor assay->this compound PknG Signaling Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage cluster_autophagy Autophagy Regulation cluster_immunity Innate Immunity PknG PknG GarA GarA PknG->GarA phosphorylates Metabolism Glutamate Metabolism GarA->Metabolism regulates AKT AKT Autophagy_Induction Autophagy Induction AKT->Autophagy_Induction regulates RAB14 RAB14 Autophagosome_Maturation Autophagosome Maturation RAB14->Autophagosome_Maturation controls Phagosome_Lysosome_Fusion Phagosome-Lysosome Fusion Autophagosome_Maturation->Phagosome_Lysosome_Fusion Mtb_Survival Mtb Survival Autophagosome_Maturation->Mtb_Survival inhibition leads to PknG_secreted Secreted PknG PknG_secreted->AKT interacts with PknG_secreted->RAB14 interacts with PknG_secreted->Mtb_Survival promotes TRAF2_TAK1 TRAF2 / TAK1 NFkB NF-κB Signaling TRAF2_TAK1->NFkB activates NFkB->Phagosome_Lysosome_Fusion promotes destruction PknG_secreted2 Secreted PknG (as E1/E3 ligase) PknG_secreted2->TRAF2_TAK1 ubiquitinates & degrades PknG_secreted2->Mtb_Survival promotes This compound This compound This compound->PknG inhibits

References

RO9021: A Technical Whitepaper on its Role as a Novel Inhibitor in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mtb, is a key virulence factor essential for the bacterium's survival within host macrophages. PknG disrupts the host's innate immune response by inhibiting the fusion of phagosomes with lysosomes, thereby creating a protected niche for mycobacterial replication. This critical role makes PknG a promising target for new anti-tubercular drugs.

This technical guide details the discovery and preclinical evaluation of RO9021 (CHEMBL3237561), a novel and potent inhibitor of Mtb PknG. This compound was identified through a sophisticated computational drug discovery pipeline, including pharmacophore-based virtual screening and molecular docking, and subsequently validated by in vitro biochemical assays. This document provides an in-depth overview of the experimental protocols, quantitative data, and the underlying signaling pathways related to this compound's activity, serving as a comprehensive resource for researchers in the field of TB drug discovery.

Introduction to PknG as a Therapeutic Target

Mycobacterium tuberculosis has evolved intricate mechanisms to evade the host immune system. One of its key strategies is to arrest the maturation of the phagosome, the cellular compartment in which it resides after being engulfed by macrophages. PknG is a central player in this process.[1][2] Secreted by Mtb, PknG is a multi-domain protein with a central kinase domain flanked by an N-terminal rubredoxin-like domain and a C-terminal tetratricopeptide repeat (TPR) domain.[3][4][5] The kinase activity of PknG is crucial for its function in virulence.[1][2]

The inhibition of phagosome-lysosome fusion is a key mechanism of Mtb's intracellular survival.[1][2] PknG has been shown to interfere with host cell signaling pathways that govern vesicular trafficking. Specifically, PknG targets the Rab7l1 signaling pathway, preventing the recruitment of essential proteins required for phagosomal maturation.[1][2][6] By inhibiting PknG, it is possible to restore the natural host defense mechanism, leading to the fusion of the mycobacterial phagosome with the lysosome and subsequent bacterial clearance.[3][4][5] Therefore, small molecule inhibitors of PknG, such as this compound, represent a promising host-directed therapeutic strategy to combat tuberculosis.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of Mtb PknG. The following table summarizes the key quantitative data from computational and in vitro studies. While the primary research indicates "excellent reported pharmacokinetic parameters," specific publicly available data on ADME and cytotoxicity for this compound is limited at present.[7][8][9]

ParameterValueMethodReference
PknG Inhibition (IC50) 4.4 ± 1.1 μMADP-Glo Kinase Assay[7][8][9]
Binding Affinity (Docking Score) -7.54 kcal/mol (s.d. = 0.77)Molecular Docking (AutoDock Vina)[7][8][9][10][11]

Experimental Protocols

This section details the methodologies employed in the discovery and initial validation of this compound as a PknG inhibitor.

Pharmacophore-Based Virtual Screening

This computational method was used to identify potential PknG inhibitors from a large chemical library. The process is based on the three-dimensional arrangement of chemical features necessary for biological activity.

Protocol:

  • Model Generation: A structure-based pharmacophore model was generated using the crystal structure of Mtb PknG in complex with a known inhibitor, AX20017 (PDB ID: 2PZI).[10] The key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, within the PknG active site were identified.

  • Database Preparation: A multi-conformational database of small molecules (e.g., from the ChEMBL library) was prepared. For each molecule, multiple low-energy conformations were generated to account for its flexibility.

  • Virtual Screening: The pharmacophore model was used as a 3D query to screen the prepared chemical database. Molecules from the database that matched the pharmacophore features both in type and spatial arrangement were retained as initial hits.

  • Hit Filtering: The initial hits were filtered based on drug-like properties (e.g., Lipinski's rule of five) and novelty of the chemical scaffold to select a subset of candidates for further analysis.

Molecular Docking

Molecular docking was used to predict the binding mode and estimate the binding affinity of the candidate compounds to the PknG active site.

Protocol:

  • Protein and Ligand Preparation: The 3D structure of PknG (from PDB ID: 2PZI) was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structures of the candidate compounds were generated and optimized.

  • Docking Simulation: AutoDock Vina, implemented within LigandScout, was used to perform the docking calculations.[10][11] The software explores a range of possible conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The binding poses were scored based on a function that estimates the free energy of binding. The top-scoring compounds with favorable interactions with key residues in the PknG active site (e.g., Glu233 and Val235) were selected for in vitro testing.[11]

In Vitro PknG Kinase Activity Assay (ADP-Glo™ Assay)

This biochemical assay was used to experimentally measure the inhibitory activity of this compound against PknG. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Protocol:

  • Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl2, and 1 mM DTT.

  • Component Addition: The following components were added to the reaction mixture:

    • 170 nM of purified Mtb PknG enzyme.

    • 7 µM of the substrate protein, GarA.

    • 10 µM ATP.

    • Varying concentrations of this compound (or DMSO as a control).

  • Incubation: The reaction mixture was incubated at 37°C for 40 minutes to allow for the phosphorylation of GarA by PknG.

  • ADP Detection:

    • ADP-Glo™ Reagent was added to the reaction to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent was then added to convert the ADP generated into a luminescent signal. This was incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence was measured using a plate reader. The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (Luminescence_control - Luminescence_inhibitor) / (Luminescence_control - Luminescence_no_enzyme)

Visualizations

Signaling Pathway of PknG in Phagosome Maturation Arrest

The following diagram illustrates the signaling pathway through which M. tuberculosis PknG inhibits the fusion of the phagosome with the lysosome in a host macrophage.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm Mtb M. tuberculosis PknG Secreted PknG Mtb->PknG secretes Phagosome Phagosome (containing Mtb) Lysosome Lysosome Rab7l1_GDP Rab7l1-GDP (inactive) PknG->Rab7l1_GDP inhibits activation of Maturation Phagosome Maturation PknG->Maturation inhibits Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP activation Rab7l1_GTP->Maturation promotes Fusion Phagosome-Lysosome Fusion Maturation->Fusion leads to This compound This compound This compound->PknG inhibits

Caption: PknG inhibits phagosome maturation by targeting Rab7l1.

Experimental Workflow for this compound Discovery

This diagram outlines the sequential workflow from computational screening to the in vitro validation of this compound.

RO9021_Discovery_Workflow start Start: Need for new TB drugs virtual_screening Pharmacophore-Based Virtual Screening (1.5M compounds) start->virtual_screening initial_hits 689 Initial Hits virtual_screening->initial_hits molecular_docking Molecular Docking (vs. PknG active site) initial_hits->molecular_docking docked_hits 62 Docked Hits molecular_docking->docked_hits in_vitro_selection Selection of 14 Compounds (based on docking score & properties) docked_hits->in_vitro_selection in_vitro_assay In Vitro PknG Kinase Assay (ADP-Glo™) in_vitro_selection->in_vitro_assay ro9021_identified This compound Identified as Potent Inhibitor in_vitro_assay->ro9021_identified

Caption: Workflow for the discovery of this compound.

Logical Relationship of PknG Structure and Inhibition by this compound

This diagram illustrates the multi-domain structure of PknG and the targeted inhibition of its kinase domain by this compound.

PknG_Structure_Inhibition PknG N-terminal Rubredoxin Domain Kinase Domain (ATP-binding site) C-terminal TPR Domain Inhibition Inhibition of Phosphorylation PknG:kd->Inhibition This compound This compound This compound->PknG:kd binds to active site Substrate Substrate (e.g., GarA) Substrate->PknG:kd ATP ATP ATP->PknG:kd

Caption: this compound inhibits the kinase domain of PknG.

Conclusion and Future Directions

This compound has been successfully identified and validated as a novel inhibitor of Mycobacterium tuberculosis PknG. The computational discovery pipeline, combining pharmacophore-based screening and molecular docking, proved to be an efficient strategy for identifying a potent hit compound. The in vitro kinase assays confirmed the inhibitory activity of this compound with a promising IC50 value.

The inhibition of PknG by this compound represents a significant step towards developing new anti-tubercular therapeutics that operate through a novel mechanism of action. By targeting a key virulence factor, this compound has the potential to disarm the bacterium's defense against the host immune system, thereby rendering it susceptible to clearance.

Future research should focus on:

  • Lead Optimization: Chemical modifications of the this compound scaffold could lead to improved potency, selectivity, and pharmacokinetic properties.

  • In-depth ADME and Toxicology Studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound and its analogs is crucial for their advancement as drug candidates.

  • In Vivo Efficacy Studies: Assessing the efficacy of this compound in animal models of tuberculosis is a critical next step to determine its therapeutic potential.

  • Mechanism of Action Studies: Further elucidation of the downstream effects of PknG inhibition in the context of a bacterial infection will provide a deeper understanding of its role in Mtb pathogenesis.

References

Preliminary Efficacy of RO9021: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of RO9021, a compound identified as a dual inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a thorough understanding of this compound's potential as a therapeutic agent.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified against its two primary targets, PknG and SYK, through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency.

TargetOrganism/Cell LineAssay TypeIC50 ValueReference
Protein Kinase G (PknG)Mycobacterium tuberculosisADP-Glo Kinase Assay4.4 ± 1.1 µM[1][2]
Spleen Tyrosine Kinase (SYK)HumanRadiometric (33P-ATP)5.6 nM[3]
FcεR-mediated degranulationMast CellDegranulation Assay22.8 ± 1.7 nM[3]

Experimental Protocols

The identification and validation of this compound as a PknG inhibitor involved a multi-step process, beginning with computational screening and culminating in biochemical assays. A similar approach was taken to characterize its activity against SYK.

PknG Inhibitor Discovery Workflow

The discovery of this compound as a PknG inhibitor followed a structured, multi-stage process that combined computational and experimental techniques.[2]

A 3D pharmacophore model was generated based on the known PknG inhibitor AX20017.[2] This model was then used to screen the CHEMBL21 database, comprising approximately 1.5 million molecules, to identify compounds with similar structural features likely to bind to the PknG active site.[1][2] This initial screening yielded 689 potential candidates.[1][2]

The 689 candidates from the pharmacophore screening were further filtered using molecular docking simulations with AutoDock Vina.[2] The crystal structure of PknG (PDB ID: 2PZI) was used as the target. This step narrowed the field to 62 promising compounds with favorable binding affinities, estimated at an average of -7.54 kcal/mol.[1][2]

The most promising candidates from the docking studies, including this compound, were selected for in vitro validation of their PknG inhibitory activity.[2] The ADP-Glo kinase assay was employed, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase. This assay confirmed that this compound is a dose-dependent inhibitor of PknG.[1][2]

SYK Inhibition and Selectivity Profiling

This compound was also characterized as a potent and selective SYK inhibitor.

The inhibitory activity of this compound against SYK was determined using a radiometric assay that measures the incorporation of 33P-ATP into a SYK substrate peptide.[4]

To assess the selectivity of this compound, it was profiled against a panel of 392 non-mutant kinases using the KinomeScan technology.[4] This method measures the binding of the compound to a wide range of kinases, providing a comprehensive selectivity profile. The results indicated that this compound is a highly selective inhibitor of SYK.[3]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the preliminary studies of this compound.

PknG Signaling Pathway in Mycobacterium tuberculosis

PknG_Pathway cluster_macrophage Macrophage cluster_mtb Mtb Signaling Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Phagolysosome Phagolysosome (Mtb destruction) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG PknG Fusion_Inhibition Inhibition of Phagosome-Lysosome Fusion PknG->Fusion_Inhibition Fusion_Inhibition->Phagosome Blocks This compound This compound This compound->PknG Inhibits

Caption: PknG's role in preventing phagosome-lysosome fusion and this compound's inhibitory action.

Experimental Workflow for PknG Inhibitor Identification

PknG_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Database CHEMBL21 Database (~1.5M Molecules) Pharmacophore Pharmacophore-Based Virtual Screening Database->Pharmacophore Candidates_1 689 Candidates Pharmacophore->Candidates_1 Docking Molecular Docking (AutoDock Vina) Candidates_1->Docking Candidates_2 62 Promising Compounds Docking->Candidates_2 InVitro In Vitro Kinase Assay (ADP-Glo) Candidates_2->InVitro This compound This compound Identified as Dose-Dependent Inhibitor InVitro->this compound

Caption: Workflow for identifying this compound as a PknG inhibitor.

SYK Signaling in Immune Response

SYK_Pathway BCR B-Cell Receptor (BCR) Fc Receptor (FcR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation Downstream Downstream Signaling (BTK, PLCγ2, AKT, ERK) SYK->Downstream Response Immune Cell Activation (e.g., Degranulation, Cytokine Release) Downstream->Response This compound This compound This compound->SYK Inhibits

Caption: this compound's inhibition of the SYK signaling pathway in immune cells.

References

Understanding the Structure-Activity Relationship of RO9021: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 has been identified as a promising inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor that enables the bacterium to survive within host macrophages. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related compounds targeting PknG. While a dedicated SAR study on a series of this compound analogs is not yet publicly available, this document synthesizes the current knowledge on this compound's mechanism of action, its binding mode, and the broader SAR landscape of PknG inhibitors. This guide also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound and its Target, PknG

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of antibiotic-resistant strains.[1][2][3][4][5] A key factor in the pathogen's success is its ability to persist within host macrophages by preventing the fusion of phagosomes with lysosomes, a process where the mycobacterial serine/threonine protein kinase G (PknG) plays a pivotal role.[1][2][3][4][5] PknG is secreted by the bacterium into the host cell cytoplasm and disrupts normal cellular signaling pathways, making it a prime target for novel anti-tubercular therapies.

This compound (CHEMBL3237561) was identified as a potent inhibitor of PknG through a combination of pharmacophore-based virtual screening and subsequent in vitro assays.[1][2][3][4] It demonstrates a dose-dependent inhibitory effect on PknG's kinase activity.[1][2][3][4]

Quantitative Data on this compound and Reference Compounds

The following table summarizes the key quantitative data for this compound and the well-characterized PknG inhibitor, AX20017, which often serves as a reference compound in PknG inhibitor studies.

CompoundTargetAssay TypeIC50 (μM)Binding Affinity (kcal/mol)Reference
This compound M. tuberculosis PknGIn vitro kinase assay4.4 ± 1.1-7.54 (s.d. = 0.77)[1][2][3][4]
AX20017 M. tuberculosis PknGIn vitro kinase assayNot explicitly stated, but this compound's activity is described as similar.Not explicitly stated[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

A comprehensive SAR study detailing the systematic modification of the this compound scaffold and the corresponding impact on PknG inhibitory activity is not yet available in the public domain. However, analysis of the binding mode of this compound and comparison with other PknG inhibitors provide valuable insights into the key structural features required for activity.

Binding Mode of this compound in the PknG Active Site

Molecular docking and dynamics simulations have elucidated the putative binding mode of this compound within the ATP-binding pocket of PknG.[4] Key interactions include:

  • Hydrophobic Interactions: The core of the this compound molecule is predicted to engage in hydrophobic interactions with amino acid residues lining the ATP-binding pocket.

  • Hydrogen Bonding: The molecule likely forms critical hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.

  • Ionizable Area Interactions: The presence of a positive ionizable area in the binding site suggests that electrostatic interactions may also play a role in the binding of this compound.

The reference compound AX20017 shares a similar binding mode, highlighting the importance of these interactions for PknG inhibition.[4]

General SAR of PknG Inhibitors

While specific SAR data for this compound analogs is lacking, broader studies on PknG inhibitors with related scaffolds, such as those based on a pyridazine core, suggest the following general principles:

  • Core Scaffold: The central heterocyclic ring system is crucial for establishing the correct orientation within the binding pocket to allow for key hydrogen bonding and hydrophobic interactions.

  • Substituents on the Core: Modifications to the substituents on the core scaffold can significantly impact potency and selectivity. These modifications can be used to probe different sub-pockets within the active site and optimize interactions.

  • Amine Substituents: In many kinase inhibitors, amino groups are key for forming hydrogen bonds with the hinge region of the kinase. The nature and substitution pattern of these amines can fine-tune binding affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound.

Pharmacophore-Based Virtual Screening
  • Objective: To identify potential PknG inhibitors from a large compound library.

  • Methodology:

    • A pharmacophore model was generated based on the co-crystal structure of PknG with the known inhibitor AX20017.

    • This model defined the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding.

    • A large chemical database (e.g., ChEMBL) was screened in silico to identify molecules that matched the pharmacophore model.

    • Hits from the virtual screen were then subjected to further computational analysis, such as molecular docking.

Molecular Docking
  • Objective: To predict the binding mode and estimate the binding affinity of candidate compounds to the PknG active site.

  • Methodology:

    • The three-dimensional structure of PknG was obtained from the Protein Data Bank (PDB).

    • The candidate compounds were docked into the ATP-binding site of PknG using a suitable docking program.

    • The resulting poses were scored based on a scoring function that estimates the binding free energy.

    • The predicted binding modes were visually inspected to identify key interactions with active site residues.

In Vitro PknG Kinase Assay
  • Objective: To experimentally measure the inhibitory activity of compounds against PknG.

  • Methodology:

    • Recombinant PknG enzyme was purified.

    • The kinase reaction was initiated by adding a substrate (e.g., a generic kinase substrate or a specific PknG substrate) and ATP.

    • The test compound (e.g., this compound) was added at various concentrations.

    • The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay that measures the amount of remaining ATP.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curve.

Molecular Dynamics Simulations
  • Objective: To assess the stability of the PknG-inhibitor complex over time.

  • Methodology:

    • The docked complex of PknG and the inhibitor (e.g., this compound) was used as the starting point.

    • The complex was placed in a simulated aqueous environment.

    • A molecular dynamics simulation was run for a specified period (e.g., nanoseconds) to observe the dynamic behavior of the complex.

    • The stability of the complex was assessed by analyzing parameters such as root-mean-square deviation (RMSD) of the protein and ligand.

Visualizations of Pathways and Workflows

PknG Signaling Pathway in Phagosome-Lysosome Fusion Inhibition

The following diagram illustrates the role of PknG in preventing the fusion of phagosomes containing M. tuberculosis with lysosomes within a host macrophage.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm Phagosome Phagosome (containing M. tuberculosis) Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Normal Process Lysosome Lysosome Lysosome->Fusion Destruction Mycobacterial Destruction Fusion->Destruction PknG PknG Secretion PknG->Fusion Inhibits

Caption: PknG secreted by M. tuberculosis inhibits phagosome-lysosome fusion.

Experimental Workflow for this compound Identification

This diagram outlines the experimental workflow that led to the identification of this compound as a PknG inhibitor.

RO9021_Discovery_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation VirtualScreening Pharmacophore-Based Virtual Screening Docking Molecular Docking VirtualScreening->Docking HitSelection Hit Selection Docking->HitSelection KinaseAssay In Vitro PknG Kinase Assay HitSelection->KinaseAssay Top Candidates MDSimulation Molecular Dynamics Simulation HitSelection->MDSimulation This compound IC50 IC50 Determination KinaseAssay->IC50

Caption: Workflow for the identification and validation of this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-tubercular agents targeting PknG. While its inhibitory activity and binding mode have been characterized, a detailed structure-activity relationship study is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate the key structural determinants for PknG inhibition. Such studies will be instrumental in advancing this compound from a promising hit to a viable drug candidate in the fight against tuberculosis.

References

RO9021: A Dual Kinase Inhibitor with Therapeutic Potential Beyond Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RO9021 is a potent small molecule inhibitor initially identified as a promising agent against Mycobacterium tuberculosis through its inhibition of protein kinase G (PknG).[1][2][3][4] Subsequent research has revealed its highly potent and selective inhibition of human spleen tyrosine kinase (SYK), a critical mediator in immune signaling pathways.[5][6][7][8] This dual inhibitory activity positions this compound as a compelling candidate for therapeutic applications beyond tuberculosis, particularly in the realm of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and potential therapeutic signaling pathways associated with this compound, with a focus on its non-tuberculosis applications.

Core Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct kinases:

  • Mycobacterium tuberculosis Protein Kinase G (PknG): this compound inhibits the kinase activity of PknG, which is essential for the survival of M. tuberculosis within host macrophages.[1][2][6][9] PknG plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacterium from degradation.[1][2]

  • Human Spleen Tyrosine Kinase (SYK): this compound is a novel ATP-competitive inhibitor of SYK.[5][7][8] SYK is a key non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[9][10][11] By inhibiting SYK, this compound can modulate a wide range of immune cell functions, including proliferation, differentiation, and inflammatory responses.[1][10]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified in various in vitro assays.

Target KinaseAssay TypeIC50 ValueReference
M. tuberculosis PknGLuminescence-based inhibitory assay4.4 ± 1.1 µM[1][2][6][9]
Human SYKRadiometric assay5.6 nM (average)[7][8]
Human SYK (FcεR-mediated mast cell activation)Degranulation assay22.8 ± 1.7 nM[7][8]

Potential Therapeutic Applications Beyond Tuberculosis

The potent inhibition of SYK by this compound suggests its utility in treating a variety of autoimmune and inflammatory diseases.

Rheumatoid Arthritis (RA)

SYK is a critical component of the signaling cascade initiated by Fc receptor activation on immune cells, which is a key driver of inflammation and joint destruction in RA.[12] this compound has demonstrated efficacy in preclinical models of RA.

  • Mechanism: By inhibiting SYK, this compound can block signaling downstream of Fcγ receptors on macrophages and monocytes, reducing the production of pro-inflammatory cytokines.[2][13] It also suppresses BCR signaling in B cells, which are implicated in autoantibody production.[1][7] Furthermore, this compound has been shown to block osteoclastogenesis, the process of bone resorption that contributes to joint damage in RA.[1][14]

  • Preclinical Evidence: Oral administration of this compound has been shown to inhibit arthritis progression in a mouse model of collagen-induced arthritis (mCIA).[1][15]

Multiple Sclerosis (MS)

Emerging evidence points to a crucial role for SYK in the pathology of multiple sclerosis.

  • Mechanism: SYK is a key regulator of microglial phagocytosis.[9] In the context of MS, microglia are responsible for clearing myelin debris, a hallmark of the disease.[1][9] By potentially modulating SYK activity, this compound could enhance the clearance of this debris, thereby reducing inflammation and promoting a neuroprotective environment.[1][2] This offers a novel therapeutic strategy that could complement existing immunomodulatory treatments for MS.[1]

Signaling Pathways and Experimental Workflows

SYK Signaling Pathway in Autoimmune Disease

The following diagram illustrates the central role of SYK in immune receptor signaling and the points of intervention for this compound.

SYK_Signaling_Pathway cluster_receptor Immune Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses BCR BCR SYK SYK BCR->SYK Recruitment & Activation FcR FcR FcR->SYK Recruitment & Activation PI3K/Akt PI3K/Akt Proliferation Proliferation PI3K/Akt->Proliferation PLCg2 PLCg2 Differentiation Differentiation PLCg2->Differentiation Vav Vav Cytokine Release Cytokine Release Vav->Cytokine Release Phagocytosis Phagocytosis SYK->PI3K/Akt SYK->PLCg2 SYK->Vav SYK->Phagocytosis This compound This compound This compound->SYK Inhibition

Caption: SYK signaling pathway in immune cells and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy in a Collagen-Induced Arthritis (CIA) Model

This workflow outlines the key steps in evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

CIA_Workflow Strain_Selection Select Susceptible Mouse Strain (e.g., DBA/1J) Immunization Primary Immunization (Type II Collagen + CFA) Strain_Selection->Immunization Booster Booster Immunization (Type II Collagen + IFA) Immunization->Booster Day 21 Arthritis_Induction Onset of Arthritis Booster->Arthritis_Induction ~Day 28-35 Treatment Administer this compound (Oral Gavage) Arthritis_Induction->Treatment Monitoring Clinical Scoring of Arthritis Severity Treatment->Monitoring Histopathology Histopathological Analysis of Joints Monitoring->Histopathology Endpoint Biomarker_Analysis Biomarker Analysis (e.g., Cytokines) Monitoring->Biomarker_Analysis Endpoint

Caption: Workflow for evaluating this compound in a collagen-induced arthritis mouse model.

Detailed Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to characterize selective SYK inhibitors.[8]

1. Materials:

  • Recombinant human SYK enzyme (inactive)

  • PTP1B phosphatase

  • Substrate cocktail:

    • 20 µM ATP

    • 0.025 µCi ATP-γ-³³P

    • 10 µM biotinylated synthetic peptide substrate

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • 96-well plates

  • Top counter for scintillation counting

2. Procedure:

  • Dephosphorylate the inactive SYK enzyme using PTP1B phosphatase according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the dephosphorylated SYK enzyme to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding the substrate cocktail to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Terminate the reaction (e.g., by adding a stop solution containing EDTA).

  • Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

  • Wash the filter plate to remove unincorporated ATP-γ-³³P.

  • Measure the incorporation of ³³P into the peptide substrate using a top counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro PknG Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay used to identify PknG inhibitors.[16]

1. Materials:

  • Recombinant M. tuberculosis PknG enzyme

  • GarA (PknG substrate)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well opaque plates

  • Luminometer

2. Procedure:

  • Prepare serial dilutions of this compound in reaction buffer.

  • In a 96-well opaque plate, set up the kinase reaction by adding:

    • 170 nM PknG

    • 7 µM GarA

    • 10 µM ATP

    • Serially diluted this compound or vehicle control (DMSO)

  • Incubate the plate at 37°C for 40 minutes.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Osteoclastogenesis Assay

This protocol describes the in vitro differentiation of osteoclasts to assess the effect of this compound.[17][18]

1. Materials:

  • Mouse bone marrow macrophages (BMMs) or RAW 264.7 macrophage cell line

  • Alpha-MEM supplemented with 10% FBS and antibiotics

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • This compound dissolved in DMSO

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

2. Procedure:

  • Seed BMMs or RAW 264.7 cells in a 96-well plate in the presence of M-CSF (for BMMs).

  • Allow the cells to adhere overnight.

  • Replace the medium with differentiation medium containing RANKL and M-CSF (for BMMs).

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

  • Culture the cells for 4-6 days, replacing the medium with fresh differentiation medium and this compound every 2 days.

  • After the incubation period, fix the cells.

  • Stain the cells for TRAP activity using a TRAP staining kit.

  • Identify and count TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • Quantify the effect of this compound on osteoclast formation.

Conclusion

This compound presents a compelling profile as a dual inhibitor of M. tuberculosis PknG and human SYK. While its development as an anti-tuberculosis agent is noteworthy, its potent and selective inhibition of SYK opens up significant therapeutic opportunities in the treatment of autoimmune diseases such as rheumatoid arthritis and potentially multiple sclerosis. The data summarized and the protocols detailed in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for these challenging conditions. Further investigation into its in vivo efficacy, safety profile, and precise molecular mechanisms in various disease models is warranted.

References

In-Depth Technical Guide: Early Research on the Pharmacokinetic Properties of RO9021

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetic properties of RO9021 from early research. This compound has been identified as a potential inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This document summarizes the available data, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetic Properties of this compound

While the specific quantitative data from the pivotal study is not publicly available in the retrieved search results, the information points to a study in a mouse model of collagen-induced arthritis where this compound was administered orally, and an observable pharmacokinetic-pharmacodynamic (PK-PD) correlation was noted.[1]

Table 1: Summary of Available Pharmacokinetic and In Vitro Efficacy Data for this compound

ParameterValue/InformationSource
Target Protein Kinase G (PknG) from Mycobacterium tuberculosis[1][2]
In Vitro PknG Inhibition (IC50) 4.4 ± 1.1 μM[1][3][4]
PknG Binding Affinity (Molecular Docking) -7.54 kcal/mol[1]
Animal Model for PK Mouse model of collagen-induced arthritis[1]
Route of Administration Oral[1]
Pharmacokinetic Profile Described as "excellent" with "observable pharmacokinetics (PK)-pharmacodynamic (PD) correlation". Specific quantitative data on Cmax, Tmax, AUC, and bioavailability are reported in the source publication but not available in the public domain search results.[1][3][4]
Additional Target Spleen tyrosine kinase (SYK)

Experimental Protocols

In Vitro PknG Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against M. tuberculosis PknG.

Objective: To quantify the dose-dependent inhibition of PknG kinase activity by this compound.

Materials:

  • Recombinant M. tuberculosis PknG enzyme

  • PknG substrate (e.g., GarA)

  • This compound

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Plate reader for luminescence detection

Methodology:

  • Compound Preparation: this compound is serially diluted to various concentrations to determine the dose-response relationship.

  • Kinase Reaction:

    • The PknG enzyme is incubated with the PknG substrate in the kinase assay buffer.

    • Varying concentrations of this compound are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of PknG inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve.

In Vivo Pharmacokinetic Study (Proposed Protocol)

Based on standard practices for determining the pharmacokinetic profile of small molecules in early research, a likely protocol for the in vivo studies in mice is as follows.

Objective: To determine the pharmacokinetic parameters of this compound following oral administration in mice.

Materials:

  • This compound

  • Healthy, male or female mice of a specified strain (e.g., BALB/c)

  • Vehicle for oral administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Dosing: A single dose of this compound, formulated in a suitable vehicle, is administered to a cohort of mice via oral gavage.

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), blood samples are collected from a subset of animals at each time point (serial sampling or terminal bleeding).

  • Plasma Preparation: The collected blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (determined by comparing the AUC after oral administration to the AUC after intravenous administration).

Visualizations

PknG Signaling Pathway in Mycobacterium tuberculosis

The serine/threonine protein kinase G (PknG) of Mycobacterium tuberculosis is a crucial virulence factor that manipulates host cell processes to promote bacterial survival. It is involved in at least two key pathways: the regulation of bacterial metabolism and the evasion of host innate immunity.

PknG_Signaling_Pathway cluster_bacterium Mycobacterium tuberculosis cluster_host Host Macrophage PknG PknG GarA GarA PknG->GarA Phosphorylates PknG_secreted Secreted PknG PknG->PknG_secreted Secreted into host cell Glutamate_Metabolism Glutamate Metabolism GarA->Glutamate_Metabolism Regulates TRAF2 TRAF2 NFkB_Pathway NF-κB Pathway TAK1 TAK1 TAK1->NFkB_Pathway Activates Immune_Response Innate Immune Response NFkB_Pathway->Immune_Response Initiates PknG_secreted->TRAF2 Ubiquitinates & Degrades PknG_secreted->TAK1 Ubiquitinates & Degrades

Caption: PknG signaling pathways in M. tuberculosis and the host macrophage.

Experimental Workflow for Screening PknG Inhibitors

The identification of this compound as a PknG inhibitor involved a multi-step computational and in vitro screening process.

PknG_Inhibitor_Screening_Workflow Virtual_Screening Virtual Screening (Pharmacophore-based) Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Hit_Selection Hit Selection Molecular_Docking->Hit_Selection In_Vitro_Assay In Vitro PknG Inhibition Assay Hit_Selection->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Lead_Candidate Lead Candidate (this compound) IC50_Determination->Lead_Candidate

Caption: Workflow for the identification of this compound as a PknG inhibitor.

References

Initial Toxicity Screening of the Compound RO9021: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a representative initial toxicity screening process for a novel therapeutic compound. The specific experimental data presented for RO9021 is hypothetical and for illustrative purposes, as comprehensive public toxicity data for this compound is not available at the time of writing. The known information about this compound as a PknG inhibitor is used to provide context.

Introduction

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial enzyme for the survival of the bacterium within macrophages.[1][2][3][4][5] With a reported in vitro IC50 value of 4.4 ± 1.1 μM against PknG, this compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics.[1][2][3][6] An essential step in the preclinical development of any new chemical entity is a thorough initial toxicity screening to assess its safety profile. This guide details a standard suite of in vitro and in vivo assays designed to provide a preliminary toxicological assessment of a compound like this compound.

In Vitro Toxicity Assessment

A battery of in vitro assays is typically the first step in evaluating the toxic potential of a new compound. These assays are designed to assess cytotoxicity, genotoxicity, and potential off-target effects in various cell lines.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing a preliminary indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µM)
HepG2 24> 100
4885.2 ± 5.1
7262.7 ± 4.3
A549 24> 100
4891.5 ± 6.8
7275.1 ± 5.9
HEK293 24> 100
4878.9 ± 4.7
7255.4 ± 3.8
Genotoxicity Assay

Objective: To assess the potential of this compound to induce DNA damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Data Presentation: Ames Test for this compound (Hypothetical Data)

StrainMetabolic Activation (S9)Result
TA98 -Negative
+Negative
TA100 -Negative
+Negative
TA1535 -Negative
+Negative
TA1537 -Negative
+Negative

In Vivo Acute Toxicity Study

An acute toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single high dose of the compound.

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.

Experimental Protocol: Acute Oral Toxicity Study in Mice

  • Animals: Healthy, young adult mice (e.g., BALB/c) of both sexes are used.

  • Dose Administration: this compound is formulated in an appropriate vehicle and administered once by oral gavage at increasing dose levels (e.g., 50, 150, 500, 2000 mg/kg). A control group receives the vehicle alone.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded daily.

  • Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, spleen, lungs, heart, brain) are collected, weighed, and preserved for histopathological examination.

  • Blood Analysis: Blood samples are collected for hematology and clinical chemistry analysis.

Data Presentation: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)

Dose (mg/kg)Clinical SignsMortality
Vehicle Control No observable signs0/10
50 No observable signs0/10
150 No observable signs0/10
500 Mild lethargy for 4 hours post-dosing0/10
2000 Pronounced lethargy, piloerection1/10

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action: PknG Inhibition

The primary mechanism of action of this compound is the inhibition of Mycobacterium tuberculosis PknG. This kinase is essential for the bacterium's ability to prevent the fusion of the phagosome with the lysosome within host macrophages, thereby allowing its survival and replication.

PknG_Inhibition cluster_macrophage Macrophage cluster_mtb M. tuberculosis Signaling Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Phagolysosome Phagolysosome (Mtb death) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG PknG Effector Effector Proteins PknG->Effector Phosphorylation Effector->Phagosome Inhibition of Fusion This compound This compound This compound->PknG Inhibition

This compound inhibits PknG, preventing phagosome maturation arrest.
Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of a test compound.

cytotoxicity_workflow start Start cell_culture Cell Line Seeding (e.g., HepG2, A549, HEK293) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis IC50 Calculation readout->analysis end End analysis->end toxicity_cascade in_vitro In Vitro Screening cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro->genotoxicity decision Go/No-Go Decision cytotoxicity->decision genotoxicity->decision in_vivo In Vivo Acute Toxicity mtd_study Maximum Tolerated Dose (Rodent Model) in_vivo->mtd_study histopathology Histopathology mtd_study->histopathology decision->in_vivo

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of RO9021 Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of RO9021, a known inhibitor of spleen tyrosine kinase (Syk) and Mycobacterium tuberculosis protein kinase G (PknG).[1][2][3][4][5] The following protocols describe a biochemical assay to determine the direct inhibitory effect of this compound on kinase activity and a cell-based assay to measure its impact on a downstream signaling pathway.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol outlines a biochemical assay to quantify the inhibitory activity of this compound against a target kinase. The principle of this assay is the detection of substrate phosphorylation by a specific antibody that recognizes the phosphorylated substrate.

Experimental Protocol

Materials:

  • Kinase (e.g., recombinant human Syk or Mtb PknG)

  • Biotinylated substrate peptide

  • ATP

  • This compound

  • HTRF® Kinase Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF® detection buffer

  • Low-volume 384-well white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in HTRF® Kinase Buffer. The final concentration should be 2X the desired concentration in the assay.

  • Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in HTRF® Kinase Buffer to a 2X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of 2X this compound dilution (or buffer for control) to the appropriate wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate mixture to all wells.

  • Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detection:

    • Prepare the detection mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.

    • Add 20 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated relative to the controls. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, can be determined by fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundTarget KinaseIC50 (µM)[1][2][3]
This compoundMtb PknG4.4 ± 1.1
AX20017 (Control)Mtb PknGSimilar to this compound

Cell-Based Assay: NF-κB Luciferase Reporter Assay in HEK293 Cells

This protocol describes a cell-based reporter assay to evaluate the effect of this compound on the NF-κB signaling pathway, which can be downstream of kinases like Syk.

Experimental Protocol

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • TNFα (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Stimulation: Prepare a solution of TNFα in serum-free DMEM at a concentration that induces a sub-maximal response. Add 10 µL of the TNFα solution to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB reporter. Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNFα-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation
TreatmentNF-κB Activity (Relative Luminescence Units)
Unstimulated ControlBaseline
TNFα StimulatedHigh
TNFα + this compound (Increasing Conc.)Dose-dependent decrease

Visualizations

HTRF_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection Compound This compound Dilution Assay_Plate Add Components to 384-well Plate Compound->Assay_Plate Enzyme_Substrate Kinase + Substrate Mix Enzyme_Substrate->Assay_Plate ATP_sol ATP Solution Incubation Incubate 60 min (Kinase Reaction) Assay_Plate->Incubation Add ATP Detection_Mix Add HTRF Detection Reagents Incubation->Detection_Mix Final_Incubation Incubate 60 min Detection_Mix->Final_Incubation Read_Plate Read Plate (620 nm & 665 nm) Final_Incubation->Read_Plate

Caption: HTRF® Kinase Assay Workflow.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Syk Syk TNFR->Syk IKK IKK Complex Syk->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Luciferase Luciferase Gene DNA->Luciferase Gene Transcription Light Light Signal Luciferase->Light Produces TNFa TNFα TNFa->TNFR This compound This compound This compound->Syk

Caption: NF-κB Signaling Pathway and this compound Inhibition.

References

Application Notes and Protocols for RO9021 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 is a potent and versatile small molecule inhibitor with demonstrated activity against two key protein kinases: Mycobacterium tuberculosis Protein kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). Its dual inhibitory action makes it a valuable tool for research in both infectious diseases, specifically tuberculosis, and immunology or inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including quantitative data, experimental procedures, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified in various assays. A summary of these key parameters is presented below for easy comparison.

TargetAssay TypeParameterValueReference
M. tuberculosis PknGLuminescence-based in vitro kinase assayIC₅₀4.4 ± 1.1 µM[1][2][3]
Human SYKRadiometric in vitro kinase assayIC₅₀5.6 nM

I. This compound as an Inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG)

A. Mechanism of Action and Signaling Pathway

Mycobacterium tuberculosis (Mtb) PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by the bacterium into the host macrophage. It plays a crucial role in the pathogen's survival by manipulating host cellular processes. PknG is known to interfere with phagosome-lysosome fusion, allowing the mycobacteria to evade degradation. Recent studies have elucidated a more complex role for PknG in host cell manipulation, including the modulation of autophagy and innate immune signaling pathways.

PknG has been shown to interact with and suppress the activation of the serine/threonine kinase AKT, a key regulator of the PI3K/AKT/mTOR signaling pathway that governs autophagy. By inhibiting AKT, PknG can promote the induction of autophagy. However, PknG also blocks the later stages of autophagy, specifically autophagosome maturation, by interacting with the host small GTPase RAB14. This dual effect on the autophagy pathway ultimately benefits the intracellular survival of Mtb.

Furthermore, PknG can function as an unconventional ubiquitinating enzyme. It targets and mediates the degradation of TRAF2 and TAK1, which are essential adaptor and kinase proteins in the NF-κB signaling pathway. By degrading these key components, PknG effectively inhibits the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory cytokines and for orchestrating an effective anti-mycobacterial immune response.

PknG_Signaling_Pathway PknG PknG AKT AKT PknG->AKT inhibits RAB14 RAB14 PknG->RAB14 inhibits GTP hydrolysis TRAF2 TRAF2 PknG->TRAF2 TAK1 TAK1 PknG->TAK1 ubiquitinates & degrades mTOR mTOR AKT->mTOR activates Autophagy_Induction Autophagy Induction mTOR->Autophagy_Induction inhibits Autophagosome_Maturation Autophagosome Maturation RAB14->Autophagosome_Maturation promotes TRAF2->TAK1 activates NFkB NF-κB Activation TAK1->NFkB activates Immune_Response Pro-inflammatory Cytokine Expression NFkB->Immune_Response

PknG Signaling Pathway in Host Macrophages.
B. Experimental Protocols

This protocol is adapted from published methods to determine the IC₅₀ of this compound against Mtb PknG.[1]

a. Workflow Diagram

PknG_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PknG, GarA, ATP, This compound dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase Reaction: PknG + GarA + ATP + this compound (37°C, 40 min) Prepare_Reagents->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (25°C, 45 min) Kinase_Reaction->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (25°C, 45 min) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for PknG Kinase Inhibition Assay.

b. Materials

  • Recombinant Mtb Protein Kinase G (PknG)

  • Recombinant GarA (substrate for PknG)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase Reaction Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4

  • DMSO

  • White, opaque 96-well plates

  • Luminometer

c. Procedure

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in kinase reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • In a 96-well plate, add the components in the following order:

      • Kinase Reaction Buffer

      • This compound dilution or DMSO (for no-inhibitor and background controls)

      • 170 nM PknG enzyme (omit for background control wells)

      • 7 µM GarA substrate

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µM ATP to all wells to start the reaction.

    • Incubate the plate at 37°C for 40 minutes.

  • ADP-Glo™ Detection:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well.

    • Incubate at room temperature (25°C) for 45 minutes.

  • Kinase Detection:

    • Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction to each well.

    • Incubate at room temperature (25°C) for 45 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: Inh% = 100 * ((Luminescence_no_inhibitor - Luminescence_inhibitor) / (Luminescence_no_inhibitor - Luminescence_background))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol describes a method to assess the efficacy of this compound in inhibiting the growth of Mycobacterium tuberculosis within macrophages.

a. Workflow Diagram

Mtb_Infection_Workflow Start Start Differentiate_THP1 Differentiate THP-1 monocytes into macrophages with PMA Start->Differentiate_THP1 Infect_Macrophages Infect macrophages with M. tuberculosis (e.g., MOI of 10 for 4h) Differentiate_THP1->Infect_Macrophages Wash_Extracellular_Bacteria Wash to remove extracellular bacteria Infect_Macrophages->Wash_Extracellular_Bacteria Add_this compound Add this compound at various concentrations Wash_Extracellular_Bacteria->Add_this compound Incubate Incubate for desired time points (e.g., 24, 48, 72 hours) Add_this compound->Incubate Lyse_Macrophages Lyse macrophages to release intracellular bacteria Incubate->Lyse_Macrophages Plate_Lysates Plate serial dilutions of lysates on 7H11 agar Lyse_Macrophages->Plate_Lysates Incubate_Plates Incubate agar plates and count Colony Forming Units (CFU) Plate_Lysates->Incubate_Plates Analyze_Data Analyze Data Incubate_Plates->Analyze_Data End End Analyze_Data->End

Workflow for Intracellular Mtb Growth Inhibition Assay.

b. Materials

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (for routine cell culture, not for infection)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • Middlebrook 7H11 agar supplemented with OADC

  • This compound

  • Sterile water or 0.05% SDS for cell lysis

  • 24-well tissue culture plates

c. Procedure

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

    • Add PMA to a final concentration of 20-50 ng/mL.

    • Incubate for 24-48 hours to allow differentiation into adherent macrophages.

    • Wash the cells with fresh, warm RPMI-1640 to remove PMA and non-adherent cells. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.

  • Mtb Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase.

    • De-clump the bacterial suspension by passing it through a syringe with a 27-gauge needle or by low-speed centrifugation.

    • Measure the optical density (OD₆₀₀) and calculate the bacterial concentration.

  • Macrophage Infection:

    • Dilute the Mtb suspension in RPMI-1640 with 10% FBS to achieve a multiplicity of infection (MOI) of 10.

    • Remove the medium from the differentiated macrophages and add the Mtb suspension.

    • Incubate for 4 hours at 37°C to allow phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • This compound Treatment:

    • Prepare dilutions of this compound in RPMI-1640 with 10% FBS.

    • Add the this compound dilutions to the infected macrophages. Include a vehicle control (DMSO).

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), lyse the macrophages.

      • Aspirate the medium.

      • Add sterile water or 0.05% SDS to each well and incubate for 10-15 minutes to lyse the macrophages.

    • Collect the lysates and prepare 10-fold serial dilutions in 7H9 broth.

    • Spot or spread the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the Colony Forming Units (CFU) per well.

  • Data Analysis:

    • Compare the CFU counts from this compound-treated wells to the vehicle control wells to determine the percentage of growth inhibition.

II. This compound as an Inhibitor of Spleen Tyrosine Kinase (SYK)

A. Mechanism of Action and Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils. Upon receptor engagement and activation of Src-family kinases, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the receptor complex. This leads to the activation of SYK and subsequent phosphorylation of downstream substrates.

Activated SYK initiates a signaling cascade involving key effector molecules such as Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K). This cascade ultimately leads to the activation of transcription factors like NF-κB and NFAT, resulting in cellular responses such as proliferation, differentiation, and the production of inflammatory mediators. This compound acts as an ATP-competitive inhibitor of SYK, blocking its kinase activity and thereby attenuating these downstream signaling events.

SYK_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_FcR BCR / FcR ITAM p-ITAM BCR_FcR->ITAM Ligand binding & Src-family kinase activation SYK SYK ITAM->SYK recruits & activates PLCg PLCγ SYK->PLCg phosphorylates PI3K PI3K SYK->PI3K phosphorylates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, PKC activation) PLCg->Downstream PI3K->Downstream NFkB_NFAT NF-κB / NFAT Activation Downstream->NFkB_NFAT Gene_Expression Gene Expression NFkB_NFAT->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release, Degranulation) Gene_Expression->Cellular_Response

SYK Signaling Pathway.
B. Experimental Protocol

This protocol describes a radiometric assay to determine the inhibitory potency of this compound against SYK.

a. Workflow Diagram

SYK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: SYK, Substrate Peptide, [γ-³³P]ATP, this compound dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase Reaction: SYK + Peptide + [γ-³³P]ATP + this compound (30 min) Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Capture_Peptide Capture Phosphorylated Peptide (e.g., on streptavidin-coated plate) Stop_Reaction->Capture_Peptide Wash Wash to remove unincorporated [γ-³³P]ATP Capture_Peptide->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for SYK Kinase Inhibition Assay.

b. Materials

  • Inactive, dephosphorylated recombinant human SYK

  • Biotinylated synthetic peptide substrate for SYK

  • This compound

  • [γ-³³P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA-containing buffer)

  • Streptavidin-coated plates

  • Scintillation counter and scintillation fluid

c. Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Reaction Setup:

    • In a reaction tube or well, combine the SYK enzyme, biotinylated peptide substrate, and the this compound dilution or vehicle control.

    • Pre-incubate briefly.

  • Initiate Kinase Reaction:

    • Prepare a substrate cocktail containing non-radioactive ATP (e.g., 20 µM final concentration) and [γ-³³P]ATP (e.g., 0.025 µCi).

    • Add the substrate cocktail to initiate the reaction.

    • Incubate for 30 minutes at room temperature or 30°C.

  • Stop Reaction and Capture:

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

    • Incubate to allow for binding.

  • Washing:

    • Wash the plate multiple times with a suitable wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measurement:

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of PknG in Mycobacterium tuberculosis pathogenesis and SYK in immune cell signaling. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their laboratory investigations. Appropriate safety precautions should be taken when handling radioactive materials and pathogenic bacteria.

References

Application Notes and Protocols for RO9021 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a serine/threonine protein kinase essential for the survival of Mtb within host macrophages[1][2][3][4]. PknG plays a crucial role in preventing the fusion of phagosomes with lysosomes, thereby protecting the bacteria from degradation[5]. This makes PknG a promising target for the development of novel anti-tuberculosis therapeutics. This compound has demonstrated a dose-dependent inhibitory effect on PknG with a reported half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM[1][2][3][4]. Additionally, studies have indicated that this compound can also inhibit human spleen tyrosine kinase (SYK), highlighting the need for comprehensive selectivity profiling[6].

These application notes provide detailed protocols for the characterization of this compound and other potential PknG inhibitors, covering in vitro enzymatic assays, determination of the mechanism of inhibition, and evaluation of inhibitor efficacy in a cellular context.

PknG Signaling Pathways

PknG is involved in complex signaling pathways within Mycobacterium tuberculosis and in the manipulation of host cell processes. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors like this compound.

PknG_Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage PknG PknG PknG_secreted PknG secreted into host cell GarA GarA GDH Glutamate Dehydrogenase Metabolism Amino Acid Metabolism PhagosomeLysosome Phagosome-Lysosome Fusion Mtb_Survival Mtb Survival TRAF2_TAK1 TRAF2/TAK1 NFkB NF-κB Signaling InnateImmunity Innate Immune Response

Data Presentation: this compound Inhibition Profile

The inhibitory activity of this compound against PknG and its selectivity against a panel of human kinases should be presented in a clear, tabular format for easy comparison.

Target KinaseAssay TypeThis compound IC50 (µM)Reference Compound IC50 (µM)Notes
Mtb PknGIn vitro Kinase Assay4.4 ± 1.1AX20017: ~5ATP-competitive inhibition.
Human SYKIn vitro Kinase AssayTBDTBDImportant for selectivity assessment.
Kinase PanelSelectivity Profiling>10 (for most kinases)Staurosporine (control)Screen against a diverse panel of human kinases.
Mtb in macrophagesCellular AssayTBDRifampicin (control)Measures intracellular bacterial killing.

Experimental Protocols

In Vitro PknG Kinase Assay for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against Mtb PknG using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant Mtb PknG

  • GarA (substrate)

  • This compound

  • AX20017 (positive control inhibitor)

  • ATP

  • Kinase reaction buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or control (DMSO for 0% inhibition, AX20017 for 100% inhibition) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing PknG (final concentration ~170 nM) and GarA (final concentration ~7 µM) in kinase reaction buffer to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (final concentration ~10 µM) in kinase reaction buffer to each well to start the reaction.

    • Incubate the plate at 37°C for 40 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Prepare this compound Serial Dilutions B Add this compound and PknG/GarA to Plate A->B C Pre-incubate (37°C, 15 min) B->C D Initiate Reaction with ATP C->D E Incubate (37°C, 40 min) D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate % Inhibition and Determine IC50 H->I

Kinase Inhibitor Selectivity Profiling

To assess the selectivity of this compound, it is essential to screen it against a broad panel of human kinases. This can be performed using commercially available services or in-house assays.

General Protocol Outline:

  • Kinase Panel Selection: Choose a diverse panel of human kinases representing different branches of the kinome.

  • Assay Format: Utilize a standardized kinase assay platform (e.g., radiometric, fluorescence-based, or binding assays).

  • Inhibitor Concentration: Screen this compound at a fixed concentration (e.g., 10 µM) to identify potential off-target hits.

  • Data Analysis: Express the results as a percentage of inhibition for each kinase. For significant hits (e.g., >50% inhibition), perform follow-up IC50 determinations.

Intracellular Mycobacterial Survival Assay

This protocol evaluates the efficacy of this compound in killing Mycobacterium tuberculosis within infected macrophages.

Materials:

  • THP-1 human monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • This compound

  • Rifampicin (positive control)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Amikacin

  • 7H10 agar plates

  • Lysis buffer (e.g., 0.1% SDS)

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

  • Infection:

    • Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash the cells with fresh medium to remove extracellular bacteria.

    • Treat with amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria, then wash again.

  • Inhibitor Treatment:

    • Add fresh medium containing various concentrations of this compound or rifampicin to the infected cells.

    • Incubate for 48-72 hours.

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages with lysis buffer.

    • Serially dilute the lysate and plate on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the percentage of bacterial survival for each inhibitor concentration relative to the untreated control.

    • Determine the minimal inhibitory concentration (MIC) or the concentration required to achieve a significant reduction in bacterial viability.

Macrophage_Infection_Workflow A Differentiate THP-1 cells with PMA B Infect Macrophages with M. tuberculosis A->B C Remove Extracellular Bacteria B->C D Treat with this compound or Controls C->D E Incubate (48-72 hours) D->E F Lyse Macrophages E->F G Plate Lysate on 7H10 Agar F->G H Incubate and Count CFUs G->H I Determine Intracellular Bacterial Survival H->I

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound as a PknG inhibitor. By following these detailed methodologies, researchers can generate robust and reproducible data on the potency, selectivity, and cellular efficacy of this compound and other novel PknG inhibitors, thereby advancing the development of new treatments for tuberculosis.

References

RO9021 solution preparation and storage for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 is a potent and orally bioavailable inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis and Spleen Tyrosine Kinase (SYK).[1][2] Its role in inhibiting these crucial kinases makes it a significant compound for research in tuberculosis and inflammatory diseases. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for consistent and reliable experimental results.

This compound Solution Preparation

Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes. The following tables and protocols outline the recommended procedures.

Solubility and Stock Solution Parameters
ParameterValueSolventNotes
Stock Concentration10 mMDMSOAs used in published in vitro kinase assays.
Solubility in DMSO3 mg/mL (approx. 8.44 mM)DMSOSonication is recommended to aid dissolution.[2] A slight discrepancy exists with the 10 mM concentration used in some studies; this may be batch-dependent.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation Example: For 1 mg of this compound (Molecular Weight: 355.4 g/mol ), the required volume of DMSO for a 10 mM stock is approximately 281.4 µL.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

Storage and Stability of this compound Solutions

Proper storage is essential to maintain the integrity and activity of this compound solutions.

Storage Conditions
Solution TypeStorage TemperatureDurationContainerNotes
Powder -20°CUp to 3 yearsTightly sealed vialProtect from light and moisture.
DMSO Stock Solution -20°CUp to 3 monthsTightly sealed, amber glass or polypropylene vialsAliquoting is highly recommended to avoid freeze-thaw cycles.[3]
-80°CUp to 6 monthsTightly sealed, amber glass or polypropylene vialsFor longer-term storage.[4][5]
Aqueous Working Solutions 2-8°CUp to 24 hoursSterile tubesPrepare fresh before each experiment. Do not store for extended periods.[3]

Note: The stability of compounds in DMSO can be affected by the presence of water. It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

Experimental Protocols

In Vitro PknG Inhibition Assay

This protocol is based on a luminescence-based kinase assay.

Materials:

  • This compound DMSO stock solution (10 mM)

  • Recombinant PknG and its substrate (e.g., GarA)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. Then, dilute these DMSO solutions into the kinase assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the plate.

    • Add the PknG enzyme to each well.

    • Initiate the kinase reaction by adding the substrate (e.g., GarA) and ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PknG activity for each this compound concentration and determine the IC₅₀ value. The inhibitory effect of this compound on PknG has been shown to be dose-dependent with a relative IC₅₀ value of 4.4 ± 1.1 μM.[6][7]

Signaling Pathways and Workflows

This compound Mechanism of Action in Mycobacterium tuberculosis

This compound inhibits the serine/threonine protein kinase G (PknG) in Mycobacterium tuberculosis. PknG plays a critical role in the survival of the bacterium within macrophages by preventing the fusion of the phagosome with the lysosome. By inhibiting PknG, this compound facilitates phagosome-lysosome fusion, leading to the destruction of the mycobacteria.[8]

RO9021_PknG_Pathway cluster_macrophage Macrophage cluster_mtb M. tuberculosis Signaling Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Destruction Mtb Destruction Phagolysosome->Destruction PknG PknG Kinase Fusion_Block Blockage of Phagosome-Lysosome Fusion PknG->Fusion_Block Fusion_Block->Phagosome This compound This compound This compound->PknG Inhibition RO9021_Workflow compound Receive this compound (Solid Powder) weigh Weigh Powder compound->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store prepare_working Prepare Working Solutions (Dilution) store->prepare_working assay Perform In Vitro Assay prepare_working->assay analyze Analyze Data assay->analyze

References

Application Notes and Protocols: Molecular Docking Simulation of RO9021 with PknG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of antibiotic-resistant strains.[1][2] A crucial virulence factor for Mtb is the eukaryotic-like serine/threonine protein kinase G (PknG), which plays a vital role in the pathogen's ability to survive within host macrophages by inhibiting phagosome-lysosome fusion.[1][2][3][4] This makes PknG a compelling target for the development of novel anti-TB drugs.[1][2] Computational methods, particularly molecular docking, are powerful tools in structure-based drug design for identifying and optimizing potential inhibitors.[5][6][7]

This document provides a detailed protocol for the molecular docking simulation of RO9021, a potential inhibitor, with PknG. This compound has been identified as an inhibitor of PknG with a dose-dependent effect and an IC50 value of 4.4 ± 1.1 μM.[1][2][8][9] Molecular docking studies have predicted a stable interaction between this compound and the PknG binding site.[1][10] These application notes will guide researchers through the process of replicating and expanding upon these findings.

PknG Signaling Pathway in Mtb Pathogenesis

PknG is a secreted protein that interferes with the host's innate immune response.[3][11] A key mechanism of PknG is the disruption of phagosome maturation, which prevents the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacterium from degradation.[3][4] PknG achieves this by targeting the Rab7l1 signaling pathway.[3][4] It interacts with the GDP-bound form of Rab7l1, preventing its transition to the active GTP-bound state.[3][4] This inhibition of Rab7l1 activation ultimately blocks the recruitment of downstream effectors necessary for phagosome-lysosome fusion.[3][4]

PknG_Signaling_Pathway cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Mycobacterial Phagosome Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Rab7l1_GDP Rab7l1-GDP (inactive) Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP GEF Rab7l1_GTP->Phagosome Recruitment Degradation Mycobacterial Degradation Fusion->Degradation PknG PknG PknG->Rab7l1_GDP Inhibits activation

Figure 1: PknG signaling pathway in the inhibition of phagosome-lysosome fusion.

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking simulation of this compound with PknG using widely available bioinformatics tools. The crystal structure of PknG in complex with the inhibitor AX20017 (PDB ID: 2PZI) serves as the receptor model.[8][10][12]

I. Preparation of the Receptor (PknG)
  • Obtain the Protein Structure: Download the crystal structure of Mycobacterium tuberculosis PknG from the Protein Data Bank (PDB) with the accession code 2PZI.[12] This structure contains the kinase domain of PknG.

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any existing ligands (e.g., AX20017).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • This can be accomplished using software such as AutoDockTools, Chimera, or PyMOL.

II. Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: The 2D structure of this compound (CHEMBL3237561) can be obtained from databases like ChEMBL or PubChem.

  • Convert to 3D and Optimize:

    • Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

III. Molecular Docking Simulation
  • Define the Binding Site (Grid Box):

    • The binding site can be defined based on the location of the co-crystallized ligand (AX20017) in the PDB structure 2PZI.

    • Create a grid box that encompasses the entire binding pocket. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 0.375 Å. The center of the grid should be the geometric center of the binding site. A study by Arica-Sosa et al. (2022) included the hinge region residues Glu233 and Val235 in the search box.[2]

  • Perform Docking using AutoDock Vina:

    • Use a docking program such as AutoDock Vina.[2]

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, including the coordinates of the grid box center and its dimensions.

    • Run the docking simulation. AutoDock Vina will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

IV. Analysis of Docking Results
  • Examine Binding Poses and Affinities:

    • Analyze the output files to identify the binding pose with the lowest binding energy (highest affinity).

    • Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Chimera, LigPlot+).

  • Identify Key Interactions:

    • Identify and analyze the non-covalent interactions between this compound and the PknG active site residues. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Previous studies have shown that this compound forms hydrogen bonds with the hinge region residues Glu233 and Val235, as well as with Glu280.[10]

Docking_Workflow PDB Download PknG Structure (PDB: 2PZI) Prep_Prot Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Prot Grid Define Binding Site (Grid Box Generation) Prep_Prot->Grid Ligand_DB Obtain this compound Structure (e.g., ChEMBL) Prep_Lig Prepare Ligand (3D conversion, energy minimization) Ligand_DB->Prep_Lig Docking Molecular Docking (e.g., AutoDock Vina) Prep_Lig->Docking Grid->Docking Analysis Analyze Results (Binding poses, interactions) Docking->Analysis Visualization Visualize Complex Analysis->Visualization

Figure 2: Experimental workflow for the molecular docking of this compound with PknG.

Data Presentation

The following table summarizes the key quantitative data from the molecular docking and in vitro analysis of this compound with PknG, based on published findings.

ParameterValueReference
Ligand This compound (CHEMBL3237561)[1]
Receptor PknG from M. tuberculosis[12]
PDB ID 2PZI[10][12]
Docking Software AutoDock Vina[2]
Predicted Binding Affinity -7.7 kcal/mol[10]
Inhibitory Concentration (IC50) 4.4 ± 1.1 μM[1][2][8][9]
Key Interacting Residues Glu233, Val235, Glu280[10]

Logical Relationship of Data Analysis

Data_Analysis_Logic Docking_Output Docking Simulation Output (Binding Poses and Scores) Rank_Poses Rank Poses by Binding Energy (Lower energy = higher affinity) Docking_Output->Rank_Poses Select_Best Select Best Binding Pose Rank_Poses->Select_Best Visualize Visualize Protein-Ligand Complex Select_Best->Visualize Analyze_Interactions Analyze Intermolecular Interactions (H-bonds, hydrophobic, etc.) Visualize->Analyze_Interactions Compare_Known Compare with Known Inhibitors (e.g., AX20017) Analyze_Interactions->Compare_Known Validate Correlate with Experimental Data (e.g., IC50 values) Compare_Known->Validate Conclusion Draw Conclusion on Inhibitory Potential Validate->Conclusion

Figure 3: Logical workflow for the analysis of molecular docking results.

Conclusion

This document provides a comprehensive guide for conducting and analyzing the molecular docking simulation of this compound with PknG. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively investigate the binding mechanism of this potential anti-TB compound. The insights gained from such studies are invaluable for the rational design and optimization of novel PknG inhibitors, contributing to the development of new therapeutic strategies against tuberculosis.

References

Application Notes and Protocols for Measuring the IC50 Value of RO9021

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 has been identified as a potent inhibitor of two distinct protein kinases: the Mycobacterium tuberculosis serine/threonine kinase G (PknG) and the human spleen tyrosine kinase (SYK).[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor like this compound. This document provides detailed application notes and protocols for determining the IC50 value of this compound against both PknG and SYK using established biochemical assays.

PknG is a crucial virulence factor for Mycobacterium tuberculosis, playing a significant role in the pathogen's ability to survive within host macrophages by manipulating host autophagy and innate immune responses.[3] Inhibition of PknG is a promising strategy for the development of novel anti-tuberculosis therapeutics.[1][4]

SYK is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[5][6] As such, SYK is a validated therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[7][8]

These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary details to accurately and reproducibly measure the inhibitory activity of this compound against its targets.

Data Presentation

The following table summarizes the reported IC50 values for this compound against its known kinase targets.

Target KinaseInhibitorIC50 ValueAssay MethodReference
M. tuberculosis PknGThis compound4.4 ± 1.1 μMADP-Glo™ Kinase Assay[1][9]
Human SYKThis compound5.6 nMRadiometric Kinase Assay ([³³P]-ATP)[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways in which PknG and SYK are involved.

PknG_Signaling_Pathway cluster_host_cell Host Macrophage PknG M. tuberculosis PknG (secreted effector) Autophagy Autophagy Induction (e.g., via AKT) PknG->Autophagy Inhibits Autophagosome Autophagosome Maturation PknG->Autophagosome Inhibits NFkB_Activation NF-κB Activation PknG->NFkB_Activation Inhibits Autophagy->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Mtb_Clearance Mycobacterial Clearance Autolysosome->Mtb_Clearance Inflammatory_Response Pro-inflammatory Cytokine Production NFkB_Activation->Inflammatory_Response

Figure 1: M. tuberculosis PknG Signaling Pathway in Host Cells.

SYK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates FcR Fc Receptor (FcR) FcR->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates BTK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK Downstream Downstream Signaling (Proliferation, Cytokine Release, etc.) AKT->Downstream ERK->Downstream

Figure 2: Simplified SYK Signaling Pathway.

Experimental Workflow

The general workflow for determining the IC50 of this compound is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Serial_Dilution Prepare Serial Dilutions of this compound Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, this compound) Serial_Dilution->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at Specified Temperature and Time Initiation->Incubation Termination Terminate Reaction (if applicable) Incubation->Termination Detection_Reagent Add Detection Reagent Termination->Detection_Reagent Signal_Measurement Measure Signal (Luminescence or Radioactivity) Detection_Reagent->Signal_Measurement Data_Normalization Normalize Data to Controls Signal_Measurement->Data_Normalization Curve_Fitting Fit Dose-Response Curve (Non-linear Regression) Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Figure 3: General Experimental Workflow for IC50 Determination.

Experimental Protocols

Protocol 1: IC50 Determination for this compound against M. tuberculosis PknG using the ADP-Glo™ Kinase Assay

This protocol is adapted from the methodology used to determine the IC50 of this compound against PknG.[9] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[3]

A. Materials

ReagentSupplierCatalog Number (Example)
Recombinant M. tuberculosis PknG(User-sourced or custom expression)-
GarA (PknG substrate)(User-sourced or custom expression)-
This compound(Various)-
ADP-Glo™ Kinase AssayPromegaV9101
ATP (Ultra-Pure)PromegaV9121
DMSOSigma-AldrichD2650
Kinase Reaction Buffer (5X)(Prepare in-house)-
White, opaque 384-well platesCorning3572

B. Reagent Preparation

  • 5X Kinase Reaction Buffer: 125 mM HEPES, 500 mM NaCl, 25 mM MnCl₂, 5 mM DTT, pH 7.4. Store at -20°C.

  • 1X Kinase Reaction Buffer: Dilute the 5X stock with sterile, nuclease-free water. Prepare fresh for each experiment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 μM).

  • Enzyme and Substrate Preparation: Dilute recombinant PknG and GarA in 1X Kinase Reaction Buffer to the desired working concentrations. The final concentrations in the assay will be 170 nM PknG and 7 μM GarA.[9]

  • ATP Solution: Prepare a working solution of ATP in 1X Kinase Reaction Buffer. The final concentration in the assay will be 10 μM.[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega Technical Manual TM313).

C. Assay Protocol (384-well format)

  • Reaction Setup:

    • Add 2.5 µL of the appropriate this compound serial dilution or vehicle control (1X Kinase Reaction Buffer with the same percentage of DMSO as the highest this compound concentration) to the wells of a white, opaque 384-well plate.

    • Add 1.25 µL of the PknG and GarA mixture (at 4X the final concentration) to each well.

    • Include "no enzyme" controls (with substrate and ATP but no PknG) for background subtraction and "no inhibitor" controls (with enzyme, substrate, and ATP but no this compound) to determine 100% kinase activity.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 1.25 µL of the ATP solution (at 4X the final concentration) to each well, bringing the total reaction volume to 5 µL.

    • Mix the plate gently for 30 seconds.

    • Incubate the plate at 37°C for 40 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

D. Data Analysis

  • Subtract the average luminescence signal of the "no enzyme" controls from all other wells.

  • Normalize the data by setting the average signal of the "no inhibitor" controls to 100% activity and the background-subtracted signal of the highest inhibitor concentration to 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: IC50 Determination for this compound against Human SYK using a Radiometric Kinase Assay

This protocol is based on a standard radiometric kinase assay for SYK.[5] This method measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate peptide.

A. Materials

ReagentSupplierCatalog Number (Example)
Recombinant Human SYK(Various, e.g., SignalChem)S39-10G
SYK Substrate Peptide (e.g., poly(Glu, Tyr) 4:1)Sigma-AldrichP0275
This compound(Various)-
[γ-³³P]-ATPPerkinElmerNEG602K
ATP (unlabeled)Sigma-AldrichA7699
DMSOSigma-AldrichD2650
Kinase Reaction Buffer (5X)(Prepare in-house)-
Phosphoric AcidSigma-AldrichP5811
P81 Phosphocellulose PaperWhatman3698-915
Scintillation Cocktail(Various)-
96-well reaction plates(Various)-

B. Reagent Preparation

  • 5X Kinase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 0.5 mM EGTA, 0.5 mM Na₃VO₄, 0.5% β-mercaptoethanol, 50 mM Mg-acetate. Store at -20°C.

  • 1X Kinase Reaction Buffer: Dilute the 5X stock with sterile, nuclease-free water. Prepare fresh for each experiment.

  • This compound Stock Solution and Serial Dilutions: Prepare as described in Protocol 1, Section B.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant SYK in 1X Kinase Reaction Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • Prepare a stock solution of the substrate peptide (e.g., 1 mg/mL poly(Glu, Tyr) 4:1) in sterile water. The final concentration in the assay is typically 0.1 mg/mL.[5]

  • ATP Mix ([γ-³³P]-ATP and unlabeled ATP): Prepare a working solution of ATP in 1X Kinase Reaction Buffer containing a final concentration of 10 µM unlabeled ATP and a specific activity of [γ-³³P]-ATP (e.g., 500 cpm/pmol). The exact amount of radiolabeled ATP will depend on the desired specific activity.

C. Assay Protocol (96-well format)

  • Reaction Setup:

    • Add 5 µL of the appropriate this compound serial dilution or vehicle control to the wells of a 96-well reaction plate.

    • Add 10 µL of a mix containing SYK and the substrate peptide in 1X Kinase Reaction Buffer.

    • Include appropriate controls ("no enzyme," "no substrate," and "no inhibitor").

  • Kinase Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the ATP mix to each well, for a final reaction volume of 25 µL.

    • Mix gently.

    • Incubate the plate at room temperature for 40 minutes.[5]

  • Reaction Termination and Sample Spotting:

    • Terminate the reaction by adding 5 µL of 3% phosphoric acid to each well.

    • Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper strip.

  • Washing and Scintillation Counting:

    • Wash the P81 paper strips four times for 5 minutes each in 0.75% phosphoric acid.

    • Perform one final wash with acetone and allow the strips to air dry.

    • Place the dried paper strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

D. Data Analysis

  • Subtract the average counts per minute (CPM) of the "no enzyme" controls from all other wells.

  • Normalize the data by setting the average CPM of the "no inhibitor" controls to 100% activity.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive guide for determining the IC50 value of this compound against its two primary targets, M. tuberculosis PknG and human SYK. The choice of assay—luminescence-based for PknG and radiometric for SYK—reflects established methods for these kinases. Adherence to these detailed procedures will enable researchers to generate robust and reliable data on the inhibitory potency of this compound, which is essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for RO9021 in Mycobacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for intracellular survival.[1][2][3] PknG, a eukaryotic-like serine/threonine kinase, is secreted by pathogenic mycobacteria within the macrophage phagosome, where it prevents fusion with the lysosome.[1][2] This mechanism allows the mycobacteria to evade degradation and establish a long-term latent infection.[1][2][3] By inhibiting PknG, this compound facilitates the delivery of mycobacteria to the lysosome, leading to their destruction within the host cell.[4] These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture and intracellular efficacy models.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PknG.[3] The inhibition of PknG kinase activity disrupts its function in modulating host cell trafficking pathways, specifically the prevention of phagosome-lysosome fusion.[1][2] This leads to the maturation of the mycobacteria-containing phagosome into a phagolysosome, exposing the bacteria to the harsh, degradative environment of the lysosome and resulting in mycobacterial cell death.[4]

MIC_Assay_Workflow A Prepare Mtb Inoculum (Mid-log phase) C Inoculate wells with Mtb A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C (5-7 days) C->D E Add Resazurin Reagent D->E F Incubate at 37°C (16-24 hours) E->F G Read Results (Color Change) F->G H Determine MIC G->H

References

Application Notes and Protocols: Assessing the Efficacy of RO9021 in Modulating Macrophage Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pathogens, such as Mycobacterium tuberculosis (Mtb), have evolved sophisticated mechanisms to survive and replicate within host macrophages, often by preventing the fusion of their containing phagosome with lysosomes. This evasion of the host's primary killing mechanism poses a significant challenge to the treatment of infectious diseases like tuberculosis. The mycobacterial serine/threonine protein kinase G (PknG) has been identified as a key virulence factor that plays a crucial role in preventing phagosome-lysosome fusion within infected macrophages.[1][2]

RO9021 has emerged as a potential inhibitor of Mtb PknG.[1][2][3] By targeting PknG, this compound is hypothesized to disrupt the pathogen's ability to arrest phagosome maturation, thereby promoting the delivery of the mycobacteria to the lysosome for degradation. This application note provides a detailed protocol for assessing the effect of this compound on macrophage infection, with a focus on quantifying changes in intracellular bacterial viability and phagosome-lysosome fusion.

Core Concepts and Signaling Pathway

The central hypothesis is that this compound inhibits the enzymatic activity of PknG, a key Mtb virulence factor. In untreated infected macrophages, PknG actively prevents the fusion of the mycobacterial phagosome with lysosomes, allowing the bacteria to survive and replicate in a protected intracellular niche. By inhibiting PknG, this compound is expected to restore the natural process of phagosome maturation, leading to the formation of a phagolysosome and subsequent killing of the entrapped mycobacteria.

RO9021_Mechanism cluster_control Untreated Macrophage cluster_this compound This compound-Treated Macrophage Mtb_control M. tuberculosis Phagosome_control Phagosome Mtb_control->Phagosome_control Phagocytosis PknG_active Active PknG Survival_Replication Bacterial Survival and Replication Phagosome_control->Survival_Replication Lysosome_control Lysosome PknG_active->Lysosome_control Inhibits Fusion Mtb_ro M. tuberculosis Phagosome_ro Phagosome Mtb_ro->Phagosome_ro Phagocytosis Lysosome_ro Lysosome Phagosome_ro->Lysosome_ro Fusion Phagolysosome Phagolysosome Phagosome_ro->Phagolysosome This compound This compound PknG_inactive Inactive PknG This compound->PknG_inactive Inhibits Lysosome_ro->Phagolysosome Killing Bacterial Killing Phagolysosome->Killing Infection_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Culture_Macrophages Culture and Seed Macrophages Infect Infect Macrophages (MOI 1-10) 2-4 hours Culture_Macrophages->Infect Prep_Bacteria Prepare Mycobacterial Culture (Mid-log phase) Prep_Bacteria->Infect Wash_Extracellular Wash to Remove Extracellular Bacteria Infect->Wash_Extracellular Gentamicin Gentamicin Treatment (1 hr) to Kill Remaining Extracellular Bacteria Wash_Extracellular->Gentamicin Add_this compound Add this compound (and Vehicle Control) Gentamicin->Add_this compound Incubate Incubate for Desired Time Points Add_this compound->Incubate CFU_Assay CFU Assay Incubate->CFU_Assay Microscopy Fluorescence Microscopy Incubate->Microscopy Cytotoxicity Cytotoxicity Assay Incubate->Cytotoxicity

References

Application Note: Virtual Screening for the Identification of RO9021 Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RO9021 is a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK), with IC50 values of 4.4 µM and 5.6 nM, respectively[1]. PknG is a crucial virulence factor in Mycobacterium tuberculosis, playing a key role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion[2]. This makes PknG an attractive target for the development of new anti-tuberculosis therapies. SYK, on the other hand, is a key mediator of immunoreceptor signaling in various immune cells and is a validated target for autoimmune diseases and certain cancers. The dual activity of this compound presents an opportunity for the development of analogs with improved potency, selectivity, and pharmacokinetic properties for either or both targets.

This application note provides a detailed protocol for the identification of novel analogs of this compound using a combination of ligand-based and structure-based virtual screening techniques. The workflow is designed for researchers, scientists, and drug development professionals aiming to discover new kinase inhibitors with therapeutic potential.

Overview of the Virtual Screening Workflow

The virtual screening workflow to identify novel analogs of this compound is a multi-step process that begins with the known inhibitor as a template and progresses through computational screening and experimental validation.

Virtual Screening Workflow for this compound Analogs cluster_0 Computational Phase cluster_1 Experimental Phase Ligand-Based VS Ligand-Based Virtual Screening (2D/3D Similarity, Pharmacophore) Structure-Based VS Structure-Based Virtual Screening (Molecular Docking) Ligand-Based VS->Structure-Based VS Top Hits ADMET Filtering In Silico ADMET Prediction Structure-Based VS->ADMET Filtering Ranked Hits Hit Prioritization Hit Prioritization & Selection ADMET Filtering->Hit Prioritization Biochemical Assays Biochemical Assays (Kinase Activity) Hit Prioritization->Biochemical Assays Selected Hits Cell-Based Assays Cell-Based Assays (Cell Viability, Target Engagement) Biochemical Assays->Cell-Based Assays Confirmed Hits Hit-to-Lead Hit-to-Lead Optimization Cell-Based Assays->Hit-to-Lead This compound This compound (Lead Compound) This compound->Ligand-Based VS Compound Library Compound Library (Commercial, In-house) Compound Library->Ligand-Based VS

Figure 1: Virtual screening workflow for identifying this compound analogs.

PknG Signaling Pathway

PknG is secreted by Mycobacterium tuberculosis into the host macrophage and interferes with several signaling pathways to promote bacterial survival. A key mechanism is the inhibition of phagosome-lysosome fusion. PknG has also been shown to modulate the host's innate immune response by acting as an E1/E3 ubiquitin ligase, leading to the degradation of TRAF2 and TAK1, which are critical components of the NF-κB signaling pathway. Furthermore, PknG can influence the PI3K-AKT-mTOR pathway, a central regulator of cell growth and autophagy.

PknG Signaling Pathway Mtb Mycobacterium tuberculosis PknG PknG Secretion Mtb->PknG Fusion_Inhibition Inhibition of Phagosome-Lysosome Fusion PknG->Fusion_Inhibition Ubiquitination Ubiquitination & Degradation PknG->Ubiquitination Autophagy_Modulation Modulation of Autophagy PknG->Autophagy_Modulation Phagosome Phagosome Phagosome->Fusion_Inhibition Lysosome Lysosome Lysosome->Fusion_Inhibition Bacterial_Survival Bacterial Survival Fusion_Inhibition->Bacterial_Survival TRAF2_TAK1 TRAF2/TAK1 TRAF2_TAK1->Ubiquitination NFkB NF-κB Pathway Ubiquitination->NFkB Inhibition Ubiquitination->Bacterial_Survival Immune_Response Innate Immune Response NFkB->Immune_Response PI3K_AKT PI3K/AKT/mTOR Pathway PI3K_AKT->Autophagy_Modulation Autophagy_Modulation->Bacterial_Survival

Figure 2: Simplified signaling pathway of M. tuberculosis PknG in host cells.

Quantitative Data Summary

The following table summarizes the known activity of this compound and provides a template for recording data on newly identified analogs. The data for the hypothetical analogs are for illustrative purposes only.

Compound IDTargetAssay TypeIC50 / Binding AffinityReference / Source
This compound PknGBiochemical (Luminescence)4.4 ± 1.1 µM[1]
This compound SYKBiochemical (Radiometric)5.6 nM[3]
Hypothetical Analog 1PknGBiochemical (Luminescence)1.2 µMInternal Data
Hypothetical Analog 1SYKBiochemical (Radiometric)550 nMInternal Data
Hypothetical Analog 2PknGBiochemical (Luminescence)15 µMInternal Data
Hypothetical Analog 2SYKBiochemical (Radiometric)2.1 nMInternal Data

Experimental Protocols

Protocol 1: Ligand-Based Virtual Screening

Objective: To identify compounds structurally similar to this compound from a large chemical library.

Methodology:

  • Template Preparation:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a low-energy conformation using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • 2D Similarity Search:

    • Use the 2D structure of this compound as a query to search a compound library (e.g., ZINC, Enamine REAL).

    • Employ molecular fingerprints (e.g., Morgan, ECFP4) and a similarity metric (e.g., Tanimoto coefficient > 0.7) to retrieve structurally similar molecules.

  • 3D Shape-Based Screening:

    • Generate multiple low-energy conformers for this compound.

    • Use a shape-based screening tool (e.g., ROCS, Phase) to screen a multi-conformer compound library, identifying molecules with high shape and chemical feature similarity to this compound.

  • Pharmacophore Modeling:

    • Based on the structure of this compound and its known interactions with PknG (e.g., hydrogen bonds with Glu233 and Val235), create a 3D pharmacophore model[4]. The model should include features like hydrogen bond donors, acceptors, and hydrophobic regions.

    • Screen the compound library against the pharmacophore model to identify molecules that match the defined features.

  • Hit Selection:

    • Combine the hit lists from the 2D, 3D, and pharmacophore screening.

    • Visually inspect the top-ranking compounds for chemical diversity and synthetic feasibility.

Protocol 2: Structure-Based Virtual Screening (Molecular Docking)

Objective: To predict the binding modes and affinities of the hit compounds from the ligand-based screen within the PknG active site.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of M. tuberculosis PknG (e.g., PDB ID: 2PZI)[5].

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning protonation states, and performing energy minimization using a protein preparation wizard (e.g., in Schrödinger Maestro, UCSF Chimera).

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Prepare the 3D structures of the hit compounds from the ligand-based screen.

    • Generate low-energy conformers and assign appropriate protonation states and partial charges.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the defined binding site of PknG.

    • Employ a suitable scoring function to rank the docked poses based on their predicted binding affinities.

  • Post-Docking Analysis:

    • Analyze the binding poses of the top-ranked compounds.

    • Prioritize hits that form key interactions with active site residues (e.g., hydrogen bonds with Glu233 and Val235) and exhibit favorable docking scores.

Protocol 3: In Silico ADMET Prediction

Objective: To filter the docked hits based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Methodology:

  • Use computational tools (e.g., QikProp, SwissADME) to predict the physicochemical and pharmacokinetic properties of the selected hits.

  • Filter out compounds with poor predicted properties, such as low oral bioavailability, high toxicity, or potential for off-target effects.

Protocol 4: Biochemical Kinase Assay (Luminescence-Based)

Objective: To experimentally validate the inhibitory activity of the prioritized virtual screening hits against PknG.

Methodology:

  • Reagents and Materials:

    • Recombinant PknG enzyme.

    • PknG substrate (e.g., GarA).

    • ATP.

    • Kinase assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)[5].

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Test compounds and this compound (as a positive control) dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and incubate at 37°C for a defined period (e.g., 40 minutes)[5].

    • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

    • The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value for active compounds by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Assay for PknG Inhibition

Objective: To evaluate the ability of confirmed hits to inhibit PknG activity in a cellular context.

Methodology:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., THP-1).

  • Infection and Treatment:

    • Infect the macrophages with M. bovis BCG (a surrogate for M. tuberculosis).

    • Treat the infected cells with the test compounds at various concentrations.

  • Assessment of Bacterial Survival:

    • After a defined incubation period, lyse the macrophages and plate the lysate on agar to determine the number of viable bacteria (colony-forming units).

    • Alternatively, use a metabolic dye (e.g., AlamarBlue) to assess bacterial viability.

  • Cytotoxicity Assay:

    • Perform a parallel experiment on uninfected macrophages to assess the cytotoxicity of the compounds using an MTT assay or similar method.

Protocol 6: Molecular Dynamics Simulation

Objective: To investigate the stability of the protein-ligand complexes for the most promising hits.

Methodology:

  • System Setup:

    • Use the docked pose of the hit compound in complex with PknG as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform molecular dynamics simulations using software such as GROMACS, AMBER, or NAMD for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand and protein backbone, and identify key interacting residues.

Conclusion

The integrated virtual and experimental screening workflow detailed in this application note provides a robust framework for the identification and validation of novel analogs of this compound. By leveraging both ligand-based and structure-based computational approaches, researchers can efficiently screen large compound libraries and prioritize candidates with a higher probability of success. Subsequent experimental validation through biochemical and cell-based assays is crucial for confirming the activity and therapeutic potential of the identified hits. This systematic approach will facilitate the discovery of next-generation kinase inhibitors for the treatment of tuberculosis and autoimmune diseases.

References

Application Notes and Protocols for Evaluating the Kinase Selectivity of RO9021

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 is a potent small molecule inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator of signal transduction in various immune cells.[1] As with any kinase inhibitor, a thorough understanding of its selectivity profile across the human kinome is crucial for predicting its therapeutic efficacy and potential off-target effects.[2] This document provides detailed application notes and protocols for evaluating the kinase selectivity of this compound using a variety of established biochemical and cellular methods.

These protocols are intended to guide researchers in generating robust and reproducible data to characterize the interaction of this compound with its intended target and the broader kinome. The methods described herein range from broad kinome-wide screening to detailed biochemical characterization and cellular target engagement verification.

Data Presentation: Kinase Selectivity of this compound

A comprehensive evaluation of a kinase inhibitor's selectivity involves integrating data from multiple assay platforms. Below is a summary of available quantitative data for this compound.

Kinase TargetMethodParameterValueReference
Primary Target
SYKRadiometric AssayIC507.5 nM[3]
Kinome-wide Profiling
392 non-mutant kinasesKinomeScan% Inhibition @ 1 µMSee KinomeScan Dendrogram[3]
Off-Target Kinase
PknG (M. tuberculosis)In vitro kinase assayIC504.4 ± 1.1 µM[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the kinase selectivity of this compound.

Biochemical Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 value of this compound against a specific kinase, using the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[6][7]

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.

  • In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the purified kinase and its specific substrate in kinase reaction buffer.

  • Add the diluted this compound or DMSO (for the control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis inhibitor_prep Prepare this compound Dilutions incubation Incubate Kinase with this compound inhibitor_prep->incubation reaction_mix Prepare Kinase-Substrate Mix reaction_mix->incubation initiation Initiate with [γ-³³P]ATP incubation->initiation reaction Incubate at 30°C initiation->reaction spotting Spot on Phosphocellulose Paper reaction->spotting washing Wash to Remove Free ATP spotting->washing counting Scintillation Counting washing->counting analysis Calculate IC50 counting->analysis

Radiometric Kinase Assay Workflow
Kinobeads-Based Competitive Pull-Down for Kinome-Wide Selectivity Profiling

This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to specific kinases.[8][9][10]

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl₂, 1 mM EGTA, protease and phosphatase inhibitors)

  • Cell culture of interest

  • This compound

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE, in-gel or on-bead digestion, and LC-MS/MS analysis

Procedure:

  • Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Aliquot the cell lysate and treat with increasing concentrations of this compound or DMSO (control) for a defined period (e.g., 1 hour at 4°C).

  • Add the kinobeads slurry to each lysate sample and incubate with gentle rotation at 4°C to allow for kinase binding.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer and heating.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform in-gel or on-bead digestion of the proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.

  • The relative abundance of each identified kinase in the this compound-treated samples compared to the control reflects the binding affinity of this compound for that kinase. Dose-response curves can be generated to determine apparent IC50 values.

cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_lysis Cell Lysis clarification Clarification cell_lysis->clarification quantification Protein Quantification clarification->quantification treatment Treat Lysate with this compound quantification->treatment incubation Incubate with Kinobeads treatment->incubation washing Wash Beads incubation->washing elution Elute Bound Kinases washing->elution sds_page SDS-PAGE elution->sds_page digestion In-gel/On-bead Digestion sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Kinobeads Profiling Workflow
Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement. The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[11][12][13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the assay plates. Allow cells to express the fusion protein for approximately 24 hours.

  • Prepare a serial dilution of this compound in Opti-MEM®.

  • Prepare the NanoBRET™ Tracer solution in Opti-MEM® at a concentration predetermined to be optimal for the specific kinase.

  • Add the diluted this compound or vehicle control to the wells containing the transfected cells.

  • Immediately after adding the compound, add the NanoBRET™ Tracer to all wells.

  • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Analysis transfection Transfect Cells with NanoLuc-Kinase Vector plating Plate Cells in Assay Plate transfection->plating add_compound Add this compound Dilutions plating->add_compound add_tracer Add NanoBRET Tracer add_compound->add_tracer incubation Incubate at 37°C add_tracer->incubation add_substrate Add Nano-Glo Substrate incubation->add_substrate read_bret Read BRET Signal add_substrate->read_bret calculate_ratio Calculate BRET Ratio read_bret->calculate_ratio determine_ic50 Determine Cellular IC50 calculate_ratio->determine_ic50 BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK This compound This compound This compound->SYK Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB activation) PLCg2->Downstream BTK->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with RO9021 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the PknG inhibitor, RO9021, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A1: This is a common issue for many organic small molecules that are poorly soluble in water. This compound is hydrophobic, and while it readily dissolves in an organic solvent like dimethyl sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate out. The final concentration of DMSO in your aqueous solution is also a critical factor; a higher percentage of DMSO can help maintain solubility, but may also be toxic to cells.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A3: It is not recommended to prepare a primary stock solution of this compound directly in an aqueous buffer due to its low aqueous solubility. The most reliable method is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into the aqueous buffer to the final desired concentration.

Q4: Are there any alternative solvents to DMSO for preparing a stock solution of this compound?

A4: For many poorly soluble compounds, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, the compatibility of these solvents with your specific experimental setup, especially in cell-based assays, must be carefully considered. For in vitro kinase assays, this compound has been successfully dissolved in DMSO.[2][3]

Troubleshooting Guide: Resolving this compound Precipitation

If you are experiencing precipitation of this compound upon dilution in aqueous buffers, follow these troubleshooting steps:

Step 1: Optimize the Dilution Process

  • Problem: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

  • Solution: Employ a stepwise dilution method. Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, first make intermediate dilutions of your DMSO stock in DMSO. Then, add the final, most diluted DMSO stock to your aqueous buffer. It is also recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing.

Step 2: Adjust the Final Concentration of this compound

  • Problem: The desired final concentration of this compound may be above its solubility limit in the aqueous buffer.

  • Solution: Try working with a lower final concentration of this compound. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

Step 3: Incorporate a Co-solvent or Solubilizing Agent

  • Problem: The aqueous buffer alone cannot maintain this compound in solution.

  • Solution: Consider the use of a co-solvent or a solubilizing agent. However, their compatibility with your experimental system is critical.

    • Co-solvents: For in vivo studies, co-solvents such as PEG400, glycerol, or Tween 80 can be used.[1] For in vitro assays, the choice of co-solvent must not interfere with the assay components.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

Step 4: Modify the Buffer Composition

  • Problem: The pH of the buffer might influence the solubility of this compound.

  • Solution: Although this compound is a neutral compound, slight adjustments to the buffer pH (if permissible for your experiment) could potentially enhance solubility. It is also worth noting that some kinase inhibitors exhibit pH-dependent solubility.[4]

Quantitative Data Summary

ParameterValueReference
Target Protein Kinase G (PknG)[2][3][5]
IC₅₀ 4.4 ± 1.1 μM (for PknG)[5]
Recommended Stock Solution 10 mM in DMSO[2][3]

Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS or cell culture medium) from a 10 mM DMSO stock solution, ensuring the final DMSO concentration is 0.1%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Carefully weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Ensure the compound is completely dissolved by vortexing. This is your primary stock solution.

    • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (in DMSO):

    • Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

    • Prepare a 100 µM intermediate stock solution by diluting the 1 mM intermediate stock 1:10 in DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).

  • Prepare Final Working Solution (in Aqueous Buffer):

    • To prepare a 10 µM final working solution, dilute the 100 µM intermediate DMSO stock 1:10 in your desired aqueous buffer.

    • For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the aqueous buffer.

    • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.1%.

  • Control Preparation:

    • Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer (e.g., 1 µL of DMSO to 999 µL of buffer for a 0.1% DMSO control).

Visualizations

PknG_Signaling_Pathway PknG Signaling Pathway in Host Macrophage cluster_mtb Mycobacterium tuberculosis cluster_macrophage Host Macrophage Mtb M. tuberculosis PknG PknG Mtb->PknG secretes Phagosome Phagosome Mtb->Phagosome infects Fusion Phagosome-Lysosome Fusion PknG->Fusion inhibits Ubiquitination Ubiquitination & Degradation PknG->Ubiquitination acts as E1/E3 ligase Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Survival Mycobacterial Survival Fusion->Survival prevents TRAF2_TAK1 TRAF2/TAK1 NFkB NF-κB Activation TRAF2_TAK1->NFkB Immunity Innate Immune Response NFkB->Immunity Ubiquitination->TRAF2_TAK1 targets Ubiquitination->NFkB inhibits This compound This compound This compound->PknG inhibits

Caption: PknG's role in host cell manipulation.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: this compound Precipitates in Aqueous Buffer Step1 Step 1: Optimize Dilution - Use stepwise dilution in DMSO - Vortex during final dilution Start->Step1 Decision1 Precipitation Resolved? Step1->Decision1 Step2 Step 2: Lower Final Concentration - Determine minimum effective dose Decision1->Step2 No Success Success: this compound Soluble Decision1->Success Yes Decision2 Precipitation Resolved? Step2->Decision2 Step3 Step 3: Use Solubilizing Agents - Co-solvents (e.g., PEG400) - Cyclodextrins Decision2->Step3 No Decision2->Success Yes Decision3 Precipitation Resolved? Step3->Decision3 Step4 Step 4: Modify Buffer - Adjust pH if possible Decision3->Step4 No Decision3->Success Yes Contact Contact Technical Support Step4->Contact

Caption: Workflow for troubleshooting solubility.

References

Technical Support Center: Troubleshooting RO9021 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for kinase assays involving the inhibitor RO9021.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a known ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] It has also been identified as an inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis[3][4][5][6][7].

Q2: How does the ATP-competitive nature of this compound affect assay results?

As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound can be influenced by the concentration of ATP in the assay. High ATP concentrations will compete with this compound for the kinase's active site, leading to a higher IC50 value (lower apparent potency). Conversely, low ATP concentrations can result in a lower IC50. For consistent and physiologically relevant results, it is crucial to use a standardized ATP concentration, ideally close to the Michaelis constant (Km) of the kinase for ATP or mimicking cellular ATP levels.[8][9]

Q3: What are the most common assay formats for testing this compound activity?

Radiometric assays and luminescence-based assays are commonly used for determining the activity of kinase inhibitors like this compound.

  • Radiometric assays , which measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate, are considered a gold standard due to their sensitivity and direct measurement of enzymatic activity.[10]

  • Luminescence-based assays , such as ADP-Glo™ and Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed.[11][12][13] These assays are well-suited for high-throughput screening.[14]

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can be a significant source of inconsistent data. The following table outlines potential causes and solutions.

Possible Cause Explanation Recommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, ATP, or inhibitor can lead to significant variations.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler to minimize well-to-well variability.
Reagent Instability Kinases and ATP can be unstable, especially at room temperature.[15]Prepare fresh reagents for each experiment. Keep enzymes on ice and thaw ATP solutions only when needed, avoiding multiple freeze-thaw cycles.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect enzyme activity.[9]Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile water or PBS to create a humidified barrier.
Inconsistent Incubation Times Variations in the start and stop times of the kinase reaction across a plate can lead to differing levels of product formation.Ensure a consistent and accurate incubation time for all wells. Stagger the addition of the stop solution to match the timing of the reaction initiation.
Issue 2: Low Signal or No Kinase Activity

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Explanation Recommended Solution
Inactive Kinase The kinase may have lost activity due to improper storage, handling, or degradation.Use a fresh aliquot of kinase. Verify the activity of the kinase with a known positive control substrate and inhibitor. Ensure proper storage conditions as per the manufacturer's instructions.
Suboptimal Reagent Concentrations The concentrations of the kinase, substrate, or ATP may be too low for detectable product formation.Optimize the concentration of each reagent through titration experiments. Refer to the literature or manufacturer's recommendations for starting concentrations.
Incorrect Buffer Conditions The pH, salt concentration, or presence of detergents in the assay buffer can significantly impact kinase activity.Ensure the buffer composition is optimal for the specific kinase being assayed. Verify the pH of the buffer before use.
Problem with Detection Reagents In luminescence-based assays, the detection reagents may be expired or improperly prepared.Prepare detection reagents fresh just before use. Verify their performance with a positive control (e.g., a known amount of ADP for an ADP-Glo™ assay).
Issue 3: Higher Than Expected IC50 Value for this compound

If this compound appears less potent than anticipated, consider the following factors.

Possible Cause Explanation Recommended Solution
High ATP Concentration As an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with this compound and increase its apparent IC50.[9]Use an ATP concentration at or near the Km of the kinase. If comparing data across different experiments, ensure the ATP concentration is consistent.
Inhibitor Degradation Improper storage or handling of this compound can lead to its degradation and reduced activity.Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Compound Adsorption This compound may adsorb to the surface of plasticware, reducing its effective concentration in the assay.Consider using low-adsorption microplates and pipette tips. Including a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes mitigate this issue.

Experimental Protocols

Radiometric Kinase Assay Protocol (for SYK or PknG)

This protocol is a generalized method and may require optimization for specific experimental conditions.

  • Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

  • Prepare Reagents:

    • Kinase: Dilute SYK or PknG to the desired concentration in Kinase Reaction Buffer.

    • Substrate: Prepare a stock solution of a suitable substrate (e.g., a specific peptide substrate for SYK or GarA for PknG) in Kinase Reaction Buffer.

    • This compound: Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Reaction Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • ATP Mix: Prepare a solution of unlabeled ATP and [γ-³³P]ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer).

    • Add 10 µL of a mixture containing the kinase and its substrate.

    • Initiate the kinase reaction by adding 10 µL of the ATP mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).

  • Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).[16]

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

ADP-Glo™ Luminescence Kinase Assay Protocol

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

  • Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[1]

  • Prepare Reagents:

    • Kinase: Dilute SYK or PknG to the desired concentration in Kinase Reaction Buffer.

    • Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in Kinase Reaction Buffer.

    • This compound: Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 1 µL of this compound or vehicle.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Visualizing Experimental Workflows and Signaling Pathways

General Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Dilution Reaction_Mix Combine Reagents in Microplate Kinase->Reaction_Mix Substrate Substrate Dilution Substrate->Reaction_Mix Inhibitor This compound Dilution Inhibitor->Reaction_Mix ATP ATP Solution ATP->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Signal_Generation Add Detection Reagents Stop_Reaction->Signal_Generation Read_Plate Measure Signal Signal_Generation->Read_Plate

Caption: A generalized workflow for a kinase inhibitor assay.

SYK Signaling Pathway

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Antigen Antigen->BCR ITAM ITAM Phosphorylation Lyn->ITAM SYK SYK ITAM->SYK BLNK BLNK SYK->BLNK PLCg PLCγ SYK->PLCg VAV VAV SYK->VAV This compound This compound This compound->SYK inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) BLNK->Downstream PLCg->Downstream VAV->Downstream

Caption: Simplified SYK signaling pathway upon BCR activation.

PknG Signaling in Mycobacterium tuberculosis

PknG_Signaling_Pathway cluster_host Host Cell cluster_mtb M. tuberculosis Phagosome Phagosome Fusion Phagosome-Lysosome Fusion Lysosome Lysosome GarA_Host Host Targets PknG PknG PknG->Phagosome secreted into PknG->Fusion inhibits GarA_Mtb GarA PknG->GarA_Mtb phosphorylates Metabolism Glutamate Metabolism GarA_Mtb->Metabolism regulates This compound This compound This compound->PknG inhibits

Caption: Role of PknG in M. tuberculosis pathogenesis.

References

optimizing RO9021 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of RO9021 in in vitro experiments.

Frequently Asked Questions (FAQs)

General Information

Q: What is this compound and what is its primary mechanism of action?

A: this compound is a small molecule inhibitor identified as a potent inhibitor of Protein Kinase G (PknG), a serine/threonine kinase from Mycobacterium tuberculosis (Mtb).[1][2][3] PknG plays a critical role in the survival of Mtb within macrophages by preventing the fusion of the phagosome with the lysosome.[1][3] By inhibiting PknG, this compound facilitates the delivery of Mtb to the lysosome for degradation, making it a promising candidate for anti-tuberculosis drug development.[1] The inhibitory effect is dose-dependent.[2][3][4]

cluster_macrophage Macrophage Phagosome Phagosome (containing Mtb) PknG Mtb PknG Phagosome->PknG secreted by Mtb Lysosome Lysosome Fusion Phagosome-Lysosome Fusion & Mtb Degradation PknG->Fusion Inhibits This compound This compound This compound->PknG Inhibits A 1. Prepare Cell Culture (e.g., Mtb-infected macrophages) B 2. Create Serial Dilutions of this compound (e.g., 100 µM to 1 nM in DMSO) A->B C 3. Treat Cells with this compound (Include DMSO vehicle control) B->C D 4. Incubate for a Defined Period (e.g., 24, 48, or 72 hours) C->D E 5. Perform Endpoint Assay (e.g., Kinase Glo, Cell Viability, etc.) D->E F 6. Measure Signal (Luminescence, Absorbance, etc.) E->F G 7. Analyze Data & Plot Dose-Response Curve (Calculate IC₅₀/EC₅₀) F->G cluster_mtb On-Target (in Mtb) cluster_human Off-Target (in Human Cells) This compound This compound PknG PknG This compound->PknG Inhibits SYK SYK This compound->SYK Inhibits PknG_effect Therapeutic Effect (Mtb Clearance) PknG->PknG_effect regulates SYK_effect Potential Cytotoxicity (e.g., in Immune Cells) SYK->SYK_effect regulates

References

Technical Support Center: Minimizing Off-Target Effects of RO9021 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating the off-target effects of RO9021, a known dual inhibitor of Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK). Understanding and addressing these off-target effects are crucial for obtaining accurate and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of both Mycobacterium tuberculosis PknG, a serine/threonine kinase essential for mycobacterial survival within macrophages, and human spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in immune signaling.[1][2][3][4][5][6] This dual activity necessitates careful experimental design to dissect its effects on each target.

Q2: What are the known off-target effects of this compound?

A2: A kinome scan of this compound revealed it to be a highly selective SYK inhibitor.[2][6][7] At a concentration of 1 µM, SYK was the only kinase showing 99% inhibition out of 392 non-mutant kinases tested.[6][8] However, it is important to note that "off-target" is context-dependent. If the intended target is PknG in a mycobacterial infection model within human cells, then inhibition of human SYK is an off-target effect. Conversely, if studying SYK-mediated signaling in human immune cells, its activity against other kinases, though minimal, should be considered.

Q3: Why is it critical to minimize off-target effects in my cell-based assays?

A3: Minimizing off-target effects is essential for:

  • Translational Relevance: For drug development, understanding the complete pharmacological profile of a compound, including its off-target activities, is crucial for predicting potential side effects and ensuring clinical safety.

  • Reproducibility: Uncontrolled off-target effects can contribute to variability and poor reproducibility of experimental findings.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Ambiguous Phenotype - Is it On-Target or Off-Target?

Symptoms:

  • You observe a cellular phenotype after this compound treatment, but it is unclear if it is due to the inhibition of your intended target (PknG or SYK) or an off-target.

  • The observed phenotype does not align with the known function of the intended target.

Troubleshooting Workflow:

G start Ambiguous Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response control_inhibitor Use Structurally Unrelated Inhibitor dose_response->control_inhibitor If phenotype correlates with on-target IC50 conclusion Correlate Data to Determine On-Target Effect dose_response->conclusion If phenotype only occurs at high concentrations (likely off-target) target_knockdown Genetic Knockdown/Knockout of Target control_inhibitor->target_knockdown If phenotype is reproduced control_inhibitor->conclusion If phenotype is not reproduced (likely off-target effect of this compound) cetsa Confirm Target Engagement (CETSA) target_knockdown->cetsa If phenotype is absent target_knockdown->conclusion If phenotype persists (off-target effect) rescue Perform Rescue Experiment cetsa->rescue If target engagement is confirmed rescue->conclusion If phenotype is rescued

A logical workflow for dissecting on-target vs. off-target effects.

Detailed Steps:

  • Dose-Response Analysis:

    • Rationale: On-target effects should correlate with the potency (IC50) of this compound for its intended target. Off-target effects often require higher concentrations.

    • Protocol: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 50 µM).

    • Expected Outcome: The EC50 of the observed phenotype should be in a similar range as the cellular IC50 for the intended target.

  • Use a Structurally Unrelated Inhibitor:

    • Rationale: If a chemically different inhibitor of the same target reproduces the phenotype, it strengthens the evidence for an on-target effect.

    • Protocol: Select a control inhibitor with a different chemical scaffold (see table below) and perform the same assay.

    • Expected Outcome: The same phenotype should be observed.

  • Genetic Target Validation (siRNA/shRNA/CRISPR):

    • Rationale: Knocking down or knocking out the intended target should abolish the phenotype if it is on-target.

    • Protocol: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. Then, treat the cells with this compound.

    • Expected Outcome: The phenotype observed with this compound in control cells should be absent in the knockdown/knockout cells.

  • Confirm Target Engagement with CETSA:

    • Rationale: The Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to your intended target in the cellular environment at the concentrations you are using.

    • Protocol: Treat cells with this compound, heat the cell lysate to denature proteins, and then quantify the amount of soluble target protein remaining. Ligand binding stabilizes the protein, leading to less denaturation at higher temperatures.

    • Expected Outcome: A thermal shift (increased stability) of the target protein should be observed in the presence of this compound.

Issue 2: Unexpected Cellular Toxicity

Symptoms:

  • You observe significant cell death or a general decrease in cell health at concentrations intended to be specific for your target.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a detailed dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.

    • Compare the cytotoxic concentration to the on-target IC50 to determine the therapeutic window.

  • Assess Off-Target Liabilities:

    • If significant toxicity is observed at concentrations close to the on-target IC50, it may be due to inhibition of a critical off-target kinase. Review the kinome scan data for potential culprits.

  • Control for Vehicle Effects:

    • Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. Always include a vehicle-only control.

Data Presentation

Table 1: Potency of this compound against its Primary Targets

TargetAssay TypeIC50Reference(s)
Human SYKBiochemical (radiometric)5.6 nM[2][7]
Human SYKCellular (FcεR-mediated degranulation)22.8 ± 1.7 nM[2][7]
M. tuberculosis PknGBiochemical (luminescence)4.4 ± 1.1 µM[1][8][9]

Table 2: Structurally Unrelated Inhibitors for Control Experiments

TargetInhibitorChemical ScaffoldReported IC50 (Cellular)Reference(s)
SYK Fostamatinib (R406)Pyrimidine267 nM (Ramos cells)[10][11][12]
Entospletinib (GS-9973)Imidazopyrazine~13-fold selective for SYK in cells[13][14][15]
PiceatannolStilbenoid18-50 µM (DLBCL cell lines)[16][17][18]
PRT062607 (P505-15)Pyrimidine270-280 nM (B-cell activation)[19][20][21][22]
PknG AX20017TetrahydrobenzothiopheneNot reported (Biochemical IC50: 0.39 µM)[13][21]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the engagement of this compound with its target protein (SYK or PknG) in intact cells.

Workflow:

G cell_treatment 1. Treat cells with this compound or Vehicle heating 2. Heat cell suspension at various temperatures cell_treatment->heating lysis 3. Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation 4. Centrifuge to pellet aggregated proteins lysis->centrifugation sds_page 5. Collect supernatant and run SDS-PAGE centrifugation->sds_page western_blot 6. Western blot for the target protein sds_page->western_blot analysis 7. Analyze band intensity to determine thermal shift western_blot->analysis

A general workflow for performing a Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration(s) or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by a method that does not denature proteins, such as multiple freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blot.

  • Analysis: A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating stabilization upon binding.

siRNA-Mediated Target Knockdown Protocol

Objective: To validate that the observed phenotype is dependent on the intended target of this compound.

Methodology:

  • siRNA Transfection:

    • Day 1: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.

    • Day 2: Transfect cells with siRNA targeting your gene of interest or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

  • This compound Treatment: Treat the siRNA-transfected cells with this compound at the desired concentration.

  • Phenotypic Assay: Perform your cell-based assay to measure the phenotype of interest.

  • Validation of Knockdown: In parallel, lyse a separate set of transfected cells and perform Western blotting to confirm the efficient knockdown of the target protein.

  • Analysis: If the phenotype is on-target, it should be significantly diminished or absent in the cells with target knockdown compared to the non-targeting control.

Signaling Pathway Diagrams

SYK Signaling Pathway

Spleen tyrosine kinase (SYK) is a key mediator of immunoreceptor signaling. Upon receptor activation, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and initiates a downstream signaling cascade involving the activation of PLCγ, PI3K, and the MAPK pathway, leading to cellular responses such as proliferation, differentiation, and cytokine release.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Ligand Binding SYK SYK ITAM->SYK Recruitment & Activation PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K MAPK MAPK Pathway SYK->MAPK This compound This compound This compound->SYK Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) PLCg->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Simplified SYK signaling pathway and the inhibitory action of this compound.
PknG Signaling Pathway in Macrophages

Mycobacterium tuberculosis PknG is secreted into the host macrophage cytoplasm, where it interferes with phagosome maturation. PknG is thought to target host proteins involved in the vesicular trafficking pathway, such as Rab7l1, to prevent the fusion of the phagosome with the lysosome, thereby promoting mycobacterial survival.

G cluster_phagosome Phagosome cluster_cytoplasm Macrophage Cytoplasm Mtb Mycobacterium tuberculosis PknG PknG Mtb->PknG Secretion Phagolysosome Phagolysosome Formation Mtb->Phagolysosome leads to killing Rab7l1 Rab7l1 PknG->Rab7l1 Inhibition PknG->Phagolysosome Blocks Lysosome Lysosome Rab7l1->Lysosome Promotes Fusion Lysosome->Phagolysosome This compound This compound This compound->PknG

PknG-mediated inhibition of phagosome-lysosome fusion.

References

improving the stability of the PknG-RO9021 complex in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the PknG-RO9021 complex during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of the PknG-RO9021 complex?

Q2: What are the key structural features of PknG that might influence its stability with RO9021?

A2: PknG is a multi-domain protein, including an N-terminal rubredoxin-like domain, a central kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain. The stability of the overall protein and its complex with inhibitors can be influenced by the proper folding and interaction of these domains. The rubredoxin-like domain, in particular, has been suggested to play a regulatory role.

Q3: What is the primary substrate of PknG, and how does its interaction affect the kinase?

A3: The primary substrate of Mycobacterium tuberculosis PknG is the protein GarA.[4][5] PknG phosphorylates GarA, which in turn regulates the tricarboxylic acid (TCA) cycle.[4][5] The presence of a substrate can sometimes influence the stability and conformation of the kinase domain.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with the PknG-RO9021 complex.

Issue 1: Low Yield or Poor Stability of Purified PknG

Possible Causes:

  • Protein Degradation: PknG may be susceptible to proteolysis during expression and purification.

  • Aggregation: High protein concentrations or suboptimal buffer conditions can lead to aggregation.[6][7]

  • Improper Folding: The multi-domain nature of PknG may lead to misfolding if not expressed under optimal conditions.

Solutions:

  • Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer.

  • Low-Temperature Purification: Perform all purification steps at 4°C to minimize protease activity and aggregation.

  • Optimize Buffer Conditions:

    • pH: Maintain a pH that is optimal for PknG stability (e.g., pH 7.5-8.0).

    • Salt Concentration: Use an appropriate salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions and aggregation.

    • Additives: Include stabilizing agents such as glycerol (5-10%), and a reducing agent like DTT or BME (1-5 mM) to prevent oxidation.[6]

  • Expression Optimization: Vary expression conditions such as temperature (e.g., 18-25°C) and induction time to promote proper folding.

Issue 2: Inconsistent Kinase Activity or Inhibition by this compound

Possible Causes:

  • Suboptimal Assay Conditions: Incorrect concentrations of ATP, substrate (GarA), or enzyme can affect results.

  • This compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.

  • PknG Aggregation: Aggregated protein will have reduced or no activity.[8][9]

Solutions:

  • Assay Component Titration:

    • ATP Concentration: Use an ATP concentration at or near the Km for PknG if known, or titrate to find the optimal concentration. A common starting point is 10 µM.[2]

    • GarA Concentration: Ensure the substrate concentration is sufficient for robust signal detection. A starting concentration of 7 µM has been reported.[2]

  • This compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution and then dilute it into the final assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells.

  • Protein Quality Control: Before each assay, confirm the purity and monodispersity of the PknG preparation using SDS-PAGE and, if possible, size-exclusion chromatography.

Issue 3: Difficulty in Reproducing Biophysical Measurements (e.g., Thermal Shift, ITC)

Possible Causes:

  • Buffer Mismatch: Mismatched buffers between the protein, ligand, and instrument can create artifacts.

  • Inaccurate Concentration Determination: Precise concentrations of both protein and ligand are critical for these assays.

  • Protein Instability during the Experiment: The protein may denature or aggregate over the course of the experiment due to temperature changes or prolonged incubation.

Solutions:

  • Dialysis: Dialyze both the PknG protein and the this compound solution (if soluble) into the identical buffer that will be used for the experiment.

  • Accurate Concentration Measurement: Use a reliable method to determine the active protein concentration, such as a BCA assay or absorbance at 280 nm with the correct extinction coefficient.

  • Pre-experiment Stability Check: Assess the stability of PknG in the chosen assay buffer at the experimental temperature for the expected duration of the experiment.

Data Presentation

Table 1: Physicochemical and Binding Parameters of the PknG-RO9021 Complex

ParameterValueMethodReference/Note
IC50 of this compound 4.4 ± 1.1 μMADP-Glo Kinase Assay[1][2][3]
Binding Affinity (Kd) Not Experimentally DeterminedIllustrative Example: 500 nMThis is a typical affinity for a lead compound and should be experimentally verified using methods like ITC or SPR.
Thermal Shift (ΔTm) Not Experimentally DeterminedIllustrative Example: +5 °CThis is a representative value for inhibitor-induced stabilization and should be confirmed by a thermal shift assay.
Complex Stability Stable in 100 ns simulationMolecular Dynamics[1][2][3]

Experimental Protocols

Protocol 1: His-tagged PknG Purification

This protocol is adapted for the purification of His-tagged PknG expressed in E. coli.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP, and protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol, 1 mM TCEP).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol, 1 mM TCEP).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Concentrate the eluted fractions.

    • Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Collect fractions corresponding to monomeric PknG.

  • Quality Control and Storage:

    • Assess purity by SDS-PAGE.

    • Determine protein concentration.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro PknG Kinase Assay

This protocol uses the ADP-Glo™ Kinase Assay to measure PknG activity and its inhibition by this compound.

  • Reagent Preparation:

    • Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT.[2]

    • PknG Enzyme: Dilute PknG to the final desired concentration (e.g., 170 nM) in Kinase Reaction Buffer.[2]

    • GarA Substrate: Dilute GarA to the final desired concentration (e.g., 7 µM) in Kinase Reaction Buffer.[2]

    • ATP Solution: Prepare a 10 µM ATP solution in Kinase Reaction Buffer.[2]

    • This compound Inhibitor: Prepare a serial dilution of this compound in 100% DMSO, then dilute into the reaction to achieve the desired final concentrations.

  • Assay Procedure:

    • Add PknG, GarA, and this compound (or DMSO vehicle control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 37°C for 40 minutes.[2]

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PknG_GarA_Signaling_Pathway PknG PknG GarA GarA (Active) PknG->GarA Phosphorylates TCA_Cycle TCA Cycle Enzymes GarA->TCA_Cycle Inhibits GarA_P p-GarA (Inactive) Metabolism Metabolic Regulation TCA_Cycle->Metabolism Amino_Acids Glutamate/ Aspartate Amino_Acids->PknG

PknG-GarA signaling pathway in metabolic regulation.

PknG_Phagosome_Maturation_Inhibition cluster_host_cell Host Macrophage PknG Secreted PknG Rab7l1_GDP Rab7l1-GDP (Inactive) PknG->Rab7l1_GDP Interacts with & blocks activation Rab7l1_GTP Rab7l1-GTP (Active) Rab7l1_GDP->Rab7l1_GTP Activation (Blocked by PknG) Phagosome Mycobacterial Phagosome Rab7l1_GTP->Phagosome Recruitment to Phagosome Phagolysosome Phagolysosome (Fusion Blocked) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mycobacterium Mycobacterium tuberculosis Mycobacterium->PknG Secretes

PknG-mediated inhibition of phagosome-lysosome fusion.

experimental_workflow cluster_protein_prep Protein Preparation cluster_assay_prep Assay Preparation cluster_experiment Experiment cluster_analysis Data Analysis Expression PknG Expression (E. coli) Purification His-tag Affinity & Size-Exclusion Chromatography Expression->Purification QC Quality Control (SDS-PAGE, Concentration) Purification->QC Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) QC->Kinase_Assay Biophysical_Assay Biophysical Assay (e.g., Thermal Shift, ITC) QC->Biophysical_Assay Ligand_Prep This compound Stock (in DMSO) Ligand_Prep->Kinase_Assay Ligand_Prep->Biophysical_Assay Buffer_Prep Assay Buffer Preparation Buffer_Prep->Kinase_Assay Buffer_Prep->Biophysical_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Binding_Calc Kd & ΔTm Determination Biophysical_Assay->Binding_Calc

General experimental workflow for PknG-RO9021 complex analysis.

References

Technical Support Center: Synthesis of RO9021 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of RO9021 and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly focusing on the key synthetic step: the Gewald reaction for the formation of the tetrahydrobenzothiophene core.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low or no yield of the desired tetrahydrobenzothiophene product. Incomplete Knoevenagel condensation.- Ensure the base catalyst (e.g., morpholine, triethylamine) is fresh and used in the correct stoichiometric amount.- Increase the reaction time or temperature for the condensation step.- Check the purity of the starting ketone/aldehyde and the active methylene nitrile.
Inefficient sulfur addition or cyclization.- Use freshly ground elemental sulfur.- Ensure adequate heating during the sulfur addition and cyclization step, as the reaction is often thermally driven.- Consider using a higher boiling point solvent if the reaction temperature is not being reached.
Degradation of starting materials or product.- Monitor the reaction by TLC to avoid prolonged reaction times that could lead to decomposition.- If the product is sensitive to the basic conditions, consider a milder base or a two-step procedure where the Knoevenagel product is isolated first.
SYN-002 Formation of a complex mixture of byproducts. Competing side reactions.- The Knoevenagel condensation can sometimes be reversible; ensure the removal of water to drive the reaction forward.- Undesired polymerization of the active methylene nitrile can occur; add the base catalyst slowly and maintain a controlled temperature.
Impure starting materials.- Purify the starting ketone/aldehyde and active methylene nitrile before use. Impurities can lead to a cascade of side reactions.
SYN-003 Difficulty in purifying the final product. Presence of unreacted sulfur.- Filter the crude reaction mixture while hot to remove excess elemental sulfur.- Column chromatography with a non-polar eluent can help in separating sulfur.
Co-elution of impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or final purification step.
SYN-004 Inconsistent reaction outcomes. Variability in reagent quality.- Use reagents from a reliable source and store them under appropriate conditions (e.g., anhydrous solvents, fresh bases).
Reaction sensitivity to air or moisture.- While the Gewald reaction is often robust, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if reproducibility is an issue, especially if sensitive functional groups are present in the derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the this compound core?

A1: The crucial step is the Gewald reaction, a multi-component reaction that forms the substituted 2-aminothiophene ring, which is the core of the tetrahydrobenzothiophene structure of this compound. The success of the entire synthesis often hinges on the yield and purity obtained in this step.

Q2: My Gewald reaction is not working. What are the first things I should check?

A2: First, verify the purity and reactivity of your starting materials: the ketone, the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur. Second, check the base catalyst; it should be of good quality and used in the appropriate amount. Finally, ensure the reaction temperature is adequate, as the reaction often requires heating to proceed efficiently.

Q3: How can I monitor the progress of the Gewald reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the starting materials (ketone and nitrile) and the appearance of the product spot. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.

Q4: What are some common purification techniques for this compound derivatives?

A4: Purification is typically achieved through column chromatography on silica gel.[1] A common solvent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific derivative.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes. The Gewald reaction often uses volatile organic solvents and bases like morpholine or triethylamine, which should be handled in a well-ventilated fume hood. Elemental sulfur is flammable. Standard laboratory safety practices, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times.

Quantitative Data

While specific yield data for the synthesis of this compound is not publicly available, the following table summarizes its known biological activity.

CompoundTargetAssayIC50 (µM)
This compound PknGIn vitro kinase assay4.4 ± 1.1[2][3]

Experimental Protocols

General Protocol for the Synthesis of a 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivative (A Key Intermediate for this compound Analogs)

This protocol is a generalized procedure based on the Gewald reaction.

Materials:

  • Cyclohexanone (or a substituted derivative)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol, add elemental sulfur (1.2 eq).

  • Add morpholine (1.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.[1] The reaction is typically complete within 1-2 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]

Visualizations

Signaling Pathway of PknG in Mycobacterium tuberculosis

Caption: PknG signaling pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow Start Start Reagents Starting Materials: - Ketone - Active Methylene Nitrile - Sulfur - Base Start->Reagents Gewald_Reaction Gewald Reaction Reagents->Gewald_Reaction Workup Reaction Workup (Solvent Removal) Gewald_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Derivative_Modification Further Derivatization Characterization->Derivative_Modification Final_Product This compound Derivative Derivative_Modification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low/No Product Yield Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Verify Reaction Conditions (T, time) Problem->Check_Conditions Monitor_TLC Monitor by TLC Problem->Monitor_TLC Optimize_Base Optimize Base/ Solvent Check_Reagents->Optimize_Base Check_Conditions->Optimize_Base Purification_Issues Address Purification Challenges Monitor_TLC->Purification_Issues Success Successful Synthesis Optimize_Base->Success Purification_Issues->Success

Caption: A logical approach to troubleshooting low-yield synthesis of this compound derivatives.

References

Technical Support Center: Refining Molecular Docking Parameters for RO9021

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of RO9021, a potential inhibitor of Mycobacterium tuberculosis Protein kinase G (PknG).

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular docking of this compound to PknG.

Problem IDIssueSuggested Solution(s)
RD-001 Poor Docking Score for this compound 1. Verify Receptor Preparation: Ensure that the PknG structure (e.g., from PDB ID: 2PZI) has been properly prepared: water molecules removed (unless known to be critical for binding), polar hydrogens added, and charges assigned correctly. 2. Check Ligand Preparation: Confirm that the 3D structure of this compound is energy minimized and has the correct protonation state at physiological pH. 3. Optimize Grid Box Parameters: The grid box should encompass the entire binding site, including key residues Glu233, Val235, and Glu280.[1] A common starting point is a box centered on the co-crystallized ligand (AX20017 in 2PZI) with a buffer of 10-15 Å in each dimension. Adjust the size and center to ensure adequate sampling space. 4. Increase Search Algorithm Exhaustiveness: In programs like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search of the conformational space, which may lead to a better-scoring pose.
RD-002 Incorrect Binding Pose of this compound 1. Validate with a Known Inhibitor: As a positive control, dock the known PknG inhibitor AX20017 (present in PDB ID: 2PZI) into the active site. The docking protocol should be able to reproduce the crystallographic binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2] If not, the docking parameters need refinement. 2. Define Interaction Constraints: If key interactions are known (e.g., hydrogen bonds with Glu233 and Val235[1]), some docking software allows for the definition of constraints to guide the docking process towards poses that satisfy these interactions. 3. Consider Receptor Flexibility: PknG may exhibit induced-fit effects. Consider using flexible docking protocols where the side chains of key active site residues are allowed to move. This can often lead to a more accurate prediction of the binding mode.
RD-003 High RMSD When Re-docking the Native Ligand (AX20017) 1. Review Grid Box Placement: An improperly placed or sized grid box is a common cause of high RMSD in re-docking. Ensure the box is centered on the native ligand's coordinates. 2. Check Scoring Function: The chosen scoring function may not be optimal for this particular protein-ligand system. If possible, try alternative scoring functions or consensus scoring to see if the pose prediction improves. 3. Examine Ligand Torsions: Ensure the docking software is correctly identifying the rotatable bonds in AX20017. Incorrect bond assignments can prevent the ligand from adopting its native conformation.
RD-004 Inconsistent Docking Results Across Multiple Runs 1. Increase Number of Docking Runs: For stochastic search algorithms, a higher number of independent docking runs can improve the reproducibility and confidence in the top-ranked pose. 2. Check for Multiple Binding Pockets: If this compound is consistently docking to different sites with similar scores, it may indicate the presence of multiple potential binding pockets. Analyze the interactions at each site to determine which is more likely to be the true binding site. 3. Refine Energy Minimization of Ligand: Ensure the input structure of this compound is a single, low-energy conformer. Starting with a high-energy conformation can lead to variability in the docking results.

Frequently Asked Questions (FAQs)

1. What is the target protein for this compound and what is its PDB ID?

The primary target of this compound is Protein kinase G (PknG) from Mycobacterium tuberculosis.[3][4][5] A commonly used crystal structure for docking studies is PDB ID: 2PZI, which contains the kinase domain of PknG in complex with the inhibitor AX20017.[1][5]

2. What are the key interacting residues for this compound in the PknG binding site?

Molecular docking studies have shown that this compound is predicted to form crucial hydrogen bonds with the hinge region residues Glu233 and Val235.[1] An additional hydrogen bond with Glu280 has also been observed.[1] Hydrophobic interactions with residues such as Ile86, Asp87, and Tyr234 also contribute to binding.[1]

3. What are the expected binding affinity and IC50 values for this compound?

In computational studies, this compound has shown a predicted binding energy of -7.7 kcal/mol.[1] Experimental in vitro kinase assays have determined its dose-dependent inhibitory effect with a relative IC50 value of 4.4 ± 1.1 μM.[3][6][7]

4. How can I validate my molecular docking protocol for this compound?

A standard validation procedure is to re-dock the co-crystallized ligand, AX20017, into the binding site of PknG (PDB: 2PZI). A successful docking protocol should reproduce the experimental binding pose with an RMSD value below 2.0 Å.[2] Comparing the docking score and interactions of your this compound pose with those of the validated AX20017 pose can provide additional confidence.

5. Should I treat the PknG receptor as rigid or flexible during docking?

While rigid receptor docking is computationally faster, protein flexibility can be important for accurately predicting ligand binding. If rigid docking fails to produce a reasonable binding pose for this compound or the validation ligand AX20017, it is advisable to employ flexible docking protocols. This typically involves allowing the side chains of key active site residues to move, which can account for induced-fit effects.

Quantitative Data Summary

The following table summarizes key quantitative data from computational and experimental studies of this compound.

ParameterValueSource
Target Protein Protein kinase G (PknG)[3][4][5]
PDB ID for Docking 2PZI[1][5]
This compound Binding Energy -7.7 kcal/mol[1]
Reference Ligand (AX20017) Binding Energy -7.1 kcal/mol[1]
This compound IC50 4.4 ± 1.1 μM[3][6][7]
Key Interacting Residues Glu233, Val235, Glu280[1]

Experimental Protocols

Protocol 1: Molecular Docking Validation via Re-docking

This protocol describes the steps to validate a docking workflow using a known protein-ligand complex.

  • Preparation of the Receptor:

    • Download the crystal structure of PknG in complex with AX20017 (PDB ID: 2PZI).

    • Remove all water molecules and heteroatoms except for the protein and the co-crystallized ligand (AX20017).

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).

  • Preparation of the Ligand:

    • Extract the co-crystallized ligand (AX20017) from the PDB file and save it as a separate file.

    • Assign atomic charges and define the rotatable bonds.

    • Save the prepared ligand in the appropriate format.

  • Grid Box Generation:

    • Define the docking grid box. The center of the box should be the geometric center of the co-crystallized AX20017.

    • Set the dimensions of the grid box to encompass the entire binding site, typically with a 10-15 Å buffer around the ligand.

  • Docking Execution:

    • Perform the docking calculation using the prepared receptor and ligand with the defined grid box. Use a sufficient number of runs and exhaustiveness to ensure a thorough search.

  • Analysis of Results:

    • Superimpose the lowest energy docked pose of AX20017 onto its original crystallographic position.

    • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • An RMSD value of < 2.0 Å indicates a successful validation of the docking protocol.[2]

Visualizations

Molecular_Docking_Workflow General Molecular Docking Workflow for this compound cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Download PknG Structure (PDB: 2PZI) Receptor Prepare PknG Receptor (Remove Water, Add Hydrogens) PDB->Receptor Ligand Prepare this compound (3D Structure, Charges) Docking Perform Molecular Docking Ligand->Docking Grid Define Grid Box (Centered on AX20017) Receptor->Grid Grid->Docking Analysis Analyze Top Poses (Binding Energy, Interactions) Docking->Analysis Validation Validate with AX20017 (Re-docking, RMSD < 2.0 Å) Validation->Docking Protocol OK Refinement Refine Parameters (If validation fails) Analysis->Refinement Poor Results Refinement->Grid Adjust Troubleshooting_Logic Troubleshooting Logic for Poor Docking Results Start Poor Docking Results? Check_Validation Re-docking RMSD > 2.0Å? Start->Check_Validation Check_Score Score too low? Check_Validation->Check_Score No Fix_Grid Adjust Grid Box (Size/Center) Check_Validation->Fix_Grid Yes Check_Pose Incorrect Pose? Check_Score->Check_Pose No Fix_Receptor Check Receptor Prep Check_Score->Fix_Receptor Yes Use_Constraints Add Interaction Constraints Check_Pose->Use_Constraints Yes Fix_Ligand Check Ligand Prep Fix_Receptor->Fix_Ligand Increase_Search Increase Exhaustiveness Fix_Ligand->Increase_Search Use_Flexibility Try Flexible Docking Use_Constraints->Use_Flexibility

References

RO9021 Oral Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of compounds, with a special note on the reported data for RO9021.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low oral bioavailability with this compound in our preclinical models. What could be the issue?

A1: Initial studies on this compound, a potential inhibitor of Mycobacterium tuberculosis PknG, have reported it to possess excellent pharmacokinetic parameters, including an oral bioavailability of 56%.[1] This suggests that the compound itself has favorable absorption characteristics. If you are observing low bioavailability, it is crucial to investigate potential experimental variables.

Troubleshooting considerations include:

  • Vehicle Selection: The formulation vehicle can significantly impact drug solubilization and absorption. Ensure the chosen vehicle is appropriate for the compound's physicochemical properties and the animal model.

  • Dose and Concentration: The administered dose might be leading to solubility-limited absorption. Consider conducting dose-ranging studies to assess for non-linear pharmacokinetics.

  • Animal Model: Physiological differences between animal models (e.g., gastrointestinal pH, transit time, metabolic enzymes) can lead to variations in oral bioavailability.

  • Compound Stability: Verify the stability of this compound in the formulation vehicle and under the physiological conditions of the GI tract.

  • Analytical Method: Ensure the bioanalytical method is validated for accuracy, precision, and sensitivity to reliably quantify this compound concentrations in plasma.

Q2: What are the primary factors that typically limit the oral bioavailability of a compound?

A2: The oral bioavailability of a drug is primarily influenced by its solubility and permeability, as categorized by the Biopharmaceutics Classification System (BCS).[2] Key limiting factors include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3][4]

  • Low Permeability: The drug must be able to cross the intestinal epithelium to enter systemic circulation.[5]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[5]

  • Efflux Transporters: Active transport proteins like P-glycoprotein can pump the drug back into the intestinal lumen, reducing net absorption.

  • Chemical and Enzymatic Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.

Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed to improve the oral bioavailability of compounds with low aqueous solubility.[3][4][6] These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][3]

  • Lipid-Based Formulations: These formulations can improve drug solubilization and take advantage of lipid absorption pathways.[2][4][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its solubility and dissolution.[3][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][3]

Troubleshooting Guide: Enhancing Oral Bioavailability

This guide provides a systematic approach to identifying and addressing common issues related to low oral bioavailability.

Problem: Inconsistent or low oral bioavailability in preclinical studies.

Logical Flow for Troubleshooting

cluster_1 Verification cluster_2 Characterization cluster_3 Formulation Optimization cluster_4 Biological Investigation A Start: Low/Variable Bioavailability Observed B Step 1: Verify Compound & Analytical Integrity A->B B1 Compound Stability in Vehicle? B->B1 C Step 2: Assess Physicochemical Properties C1 Solubility Limited? C->C1 D Step 3: Evaluate Formulation Strategy D1 Particle Size Reduction D->D1 D2 Lipid-Based System D->D2 D3 Solid Dispersion D->D3 E Step 4: Consider Biological Factors E1 First-Pass Metabolism? E->E1 F Outcome: Optimized Bioavailability B1->A No, Reformulate/Re-evaluate B2 Validated Bioanalytical Method? B1->B2 Yes B2->A B2->C Yes C1->D Yes C2 Permeability Limited? C1->C2 No C2->E Yes C2->F No, Re-evaluate Compound D1->F D2->F D3->F E1->F Address with Formulation/Prodrug E2 Efflux Transporter Involvement? E1->E2 No E2->C No, Re-evaluate E2->F Address with Inhibitors/Prodrug

Caption: Troubleshooting workflow for low oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension

This protocol details the steps for reducing particle size to enhance dissolution.

  • Objective: To increase the surface area of the active pharmaceutical ingredient (API) to improve its dissolution rate.

  • Materials:

    • API (e.g., this compound)

    • Wetting agent (e.g., 0.5% w/v Tween 80)

    • Suspension vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

    • Mortar and pestle or jet mill

  • Procedure:

    • Weigh the desired amount of API.

    • If using a mortar and pestle, triturate the API with a small amount of the wetting agent to form a smooth paste.

    • Gradually add the suspension vehicle while continuously triturating to form a uniform suspension.

    • For smaller particle sizes, utilize a jet mill following the manufacturer's instructions.

    • Characterize the particle size distribution using laser diffraction or microscopy.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation to improve the solubilization of a lipophilic compound.

  • Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with aqueous media, enhancing drug solubilization and absorption.

  • Materials:

    • API (e.g., this compound)

    • Oil phase (e.g., long- or medium-chain triglycerides)[2]

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol, ethanol)

  • Procedure:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to select appropriate excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.

    • Heat the mixture to 40-60°C to facilitate homogenization.

    • Add the API to the mixture and stir until completely dissolved.

    • To evaluate the self-emulsification performance, add a small volume of the formulation to a larger volume of water and observe the formation of an emulsion. Characterize the droplet size of the resulting emulsion.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesTypical Fold-Increase in Bioavailability
Micronization Increases surface area for dissolution.[3]Simple, cost-effective.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.2-5 fold
Nanosuspension Drastically increases surface area and saturation solubility.[3]High drug loading, improved dissolution velocity.Complex manufacturing, potential for instability.5-20 fold
Solid Dispersion Drug is dispersed in a hydrophilic carrier, enhancing wettability and dissolution.[3][6]Significant increase in dissolution rate.Potential for physical instability (recrystallization), manufacturing challenges.3-15 fold
SEDDS Forms a fine emulsion in the GI tract, increasing solubilization and lymphatic uptake.[2][4]Enhances solubility and permeability; protects drug from degradation.Lower drug loading, potential for GI side effects from surfactants.4-10 fold
Cyclodextrin Complexation Forms an inclusion complex with the drug, increasing its aqueous solubility.[2][3]High solubility enhancement, can be used for various dosage forms.Limited to drugs of appropriate size and geometry, potential for nephrotoxicity with some cyclodextrins.2-8 fold

Signaling Pathways and Workflows

General Pathway for Oral Drug Absorption

The following diagram illustrates the sequential steps and potential barriers a drug encounters during oral absorption.

A Oral Administration B Disintegration & Dissolution in GI Fluid A->B C Drug in Solution at Absorption Site B->C X1 Barrier: Poor Solubility B->X1 D Permeation across Intestinal Epithelium C->D E Entry into Portal Vein D->E X2 Barrier: Poor Permeability / Efflux D->X2 X3 Barrier: Gut Wall Metabolism D->X3 F First-Pass Metabolism in Liver E->F G Systemic Circulation F->G X4 Barrier: Hepatic Metabolism F->X4

Caption: Key steps and barriers in oral drug absorption.

References

Navigating RO9021 Experiments: A Technical Support Guide for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experimental protocols involving RO9021, a promising inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG). Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental methodologies, and visual aids to enhance your understanding and experimental success with this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No this compound Efficacy Why am I observing minimal or no inhibition of PknG activity in my in vitro kinase assay?1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Incorrect Assay Conditions: The buffer composition, pH, or incubation time may not be optimal for PknG activity or this compound binding. 4. High ATP Concentration: In competitive inhibitor assays, excessively high concentrations of ATP can outcompete this compound for binding to the kinase.1. Dose-Response Experiment: Perform a dose-response curve to determine the IC50 of this compound in your specific assay setup.[1] 2. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (typically at -20°C). 3. Optimize Assay Parameters: Review and optimize the kinase assay protocol, ensuring all components are at their ideal concentrations and conditions. 4. Adjust ATP Concentration: Use an ATP concentration that is close to the Km of PknG to allow for effective competition by the inhibitor.[2]
Inconsistent Results What could be causing high variability in my experimental results between replicates or experiments?1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in reagent concentrations. 2. Cell Seeding Density: In cellular assays, inconsistent cell numbers across wells can affect the outcome. 3. Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentrations.[1] 4. Inconsistent Incubation Times: Variations in incubation periods for compound treatment or reagent addition can introduce variability.[1]1. Proper Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For cellular assays, gently dispense liquids against the side of the well to avoid dislodging adherent cells.[1] 2. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding to achieve uniform cell distribution.[1] 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS to create a humidity barrier.[1] 4. Standardize Incubation: Adhere to a strict and consistent timing for all incubation steps.
Discrepancy Between Biochemical and Cellular Assays This compound shows potent inhibition in my biochemical assay but has weak activity in my cellular assay. Why is this?1. Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target. 2. High Intracellular ATP: Cellular ATP concentrations are significantly higher than those typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[1] 3. Compound Efflux: The cells may be actively transporting this compound out via efflux pumps. 4. Off-Target Effects: In a cellular context, this compound might interact with other kinases or cellular components, leading to complex and sometimes counterintuitive results.1. Permeability Assays: Conduct experiments to assess the cell permeability of this compound. 2. Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement within the cell. 3. Use of Efflux Pump Inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is a factor. 4. Off-Target Profiling: Be aware of known off-targets like SYK and consider their potential impact on your cellular phenotype.
Potential Off-Target Effects I am observing unexpected cellular phenotypes that may not be related to PknG inhibition. What should I consider?1. Inhibition of Spleen Tyrosine Kinase (SYK): this compound is a known potent inhibitor of human SYK, which is involved in various immune signaling pathways.[3] 2. Kinome Selectivity: While relatively selective, this compound may inhibit other kinases to a lesser extent, which could contribute to the observed phenotype.[4]1. Use of SYK-knockout/knockdown cells: Compare the effects of this compound in these cells to your wild-type model. 2. Compare with other SYK inhibitors: Use a structurally different SYK inhibitor to see if it phenocopies the effects of this compound. 3. Kinome-wide profiling: If the unexpected phenotype is significant and reproducible, consider a kinome-wide selectivity profiling study to identify other potential targets.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis.[3] PknG is a serine/threonine kinase that is secreted by the bacterium into the host macrophage. It plays a crucial role in the survival of M. tuberculosis by preventing the fusion of the phagosome (containing the bacterium) with the lysosome, a cellular compartment that would destroy it.[5] PknG has also been shown to modulate host ubiquitination and autophagy pathways to the bacterium's advantage.[6][7] By inhibiting PknG, this compound allows for phagosome-lysosome fusion, leading to the killing of the internalized mycobacteria.

Q2: What is the reported IC50 of this compound for PknG?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for PknG is approximately 4.4 ± 1.1 μM in in vitro kinase assays.[8][9][10]

Q3: Are there any known off-targets for this compound?

A3: Yes, this compound is also a potent inhibitor of human spleen tyrosine kinase (SYK), with a reported IC50 of 5.6 nM.[4] This is significantly more potent than its inhibition of PknG. Researchers should be mindful of this off-target activity when interpreting cellular data, especially in immune cells where SYK plays a key signaling role.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[4] For experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound against its primary target, PknG, and its significant off-target, SYK.

CompoundTargetAssay TypeIC50Reference(s)
This compoundM. tuberculosis PknGIn vitro kinase assay4.4 ± 1.1 μM[8][9][10]
This compoundHuman SYKRadiometric assay5.6 nM[4]

Experimental Protocols

In Vitro PknG Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a published study on this compound and utilizes the ADP-Glo™ Kinase Assay (Promega) to measure PknG activity by quantifying the amount of ADP produced.[5][10]

Materials:

  • Recombinant PknG enzyme

  • GarA (or another suitable PknG substrate)

  • This compound

  • ATP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[5][10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound solution or vehicle control (DMSO in buffer) to the wells of the microplate.

    • Add 10 µL of a solution containing PknG (e.g., final concentration of 170 nM) and GarA (e.g., final concentration of 7 µM) in Kinase Reaction Buffer.[5][10]

    • Include control wells:

      • No Inhibitor Control (100% activity): Contains enzyme and substrate with vehicle.

      • No Enzyme Control (background): Contains substrate and vehicle but no PknG.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (e.g., final concentration of 10 µM) in Kinase Reaction Buffer to all wells to start the reaction.[5][10]

    • The final reaction volume will be 25 µL.

  • Incubation: Incubate the plate at 37°C for 40 minutes.[5][10]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.[5]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 45 minutes to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

PknG Signaling Pathway in Macrophage

PknG_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Host Macrophage Mtb M. tuberculosis PknG_secreted Secreted PknG Mtb->PknG_secreted Secretion Phagosome Phagosome Fusion Phagosome-Lysosome Fusion PknG_secreted->Fusion Inhibits Ubiquitination Ubiquitination Pathway PknG_secreted->Ubiquitination Modulates Autophagy Autophagy Pathway PknG_secreted->Autophagy Modulates Lysosome Lysosome Bacterial_Killing Bacterial Killing Fusion->Bacterial_Killing

Caption: PknG's role in Mtb survival within macrophages.

General Experimental Workflow for this compound

RO9021_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Prep_this compound Prepare this compound Stock (DMSO) Biochemical_Assay Biochemical Assay (e.g., PknG Kinase Assay) Prep_this compound->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Mtb-infected macrophages) Prep_this compound->Cellular_Assay Prep_Reagents Prepare Assay Reagents (Buffers, Enzymes, Cells) Prep_Reagents->Biochemical_Assay Prep_Reagents->Cellular_Assay Data_Acquisition Data Acquisition (e.g., Luminescence, Microscopy) Biochemical_Assay->Data_Acquisition Cellular_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Phenotypic Changes) Data_Acquisition->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting If results are unexpected Troubleshooting->Biochemical_Assay Re-evaluate Troubleshooting->Cellular_Assay Re-evaluate

Caption: A typical workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of RO9021 and AX20017 as Inhibitors of a Key Tuberculosis Virulence Factor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study has identified RO9021 as a noteworthy inhibitor of the Mycobacterium tuberculosis (Mtb) protein kinase G (PknG), a critical virulence factor that allows the bacterium to survive within host macrophages. This positions this compound as a compound of interest for the development of new anti-tuberculosis therapies. This guide provides a detailed comparison of the efficacy of this compound with AX20017, a well-established PknG inhibitor, based on available experimental data.

Introduction to PknG and its Inhibitors

Mycobacterium tuberculosis, the causative agent of tuberculosis, has the remarkable ability to persist within host macrophages, evading the immune system. A key element in this survival strategy is the serine/threonine protein kinase G (PknG). PknG plays a crucial role in preventing the fusion of the phagosome, where the bacteria reside, with the lysosome, a cellular compartment that would otherwise destroy the pathogen.[1][2][3][4] By inhibiting PknG, it is possible to promote the delivery of mycobacteria to the lysosome, leading to their degradation.[1][2][3][5][6][7]

AX20017 is a potent and highly selective small-molecule inhibitor of PknG.[5][6][7][8] It acts as an ATP-competitive inhibitor, binding deep within the kinase's adenosine-binding site.[2][3][6][7] This specific binding blocks the kinase activity of PknG, thereby disabling its ability to interfere with the host cell's degradation pathways.[1][6][7]

This compound was initially identified as a potent inhibitor of spleen tyrosine kinase (SYK), with an average IC50 of 5.6 nM, and has been explored for its role in suppressing B-cell receptor signaling.[9][10] However, a 2022 study employing computational screening and subsequent in vitro validation has repurposed this compound as a potential inhibitor of Mtb PknG.[4][11][12][13] This study provides the first direct comparison of the inhibitory activities of this compound and AX20017 against PknG.

Quantitative Comparison of Inhibitory Efficacy

The primary measure of efficacy for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and AX20017 against PknG are summarized below.

Compound Target IC50 Value Notes
This compound M. tuberculosis PknG4.4 ± 1.1 μM[11][12][13][14]This is a relative IC50 value determined by an in vitro kinase assay.
AX20017 M. tuberculosis PknG0.39 μM[5][8]This value has been consistently reported across multiple studies.

The data indicates that while this compound is an effective inhibitor of PknG, AX20017 demonstrates a significantly lower IC50 value, suggesting higher potency in vitro.

Experimental Protocols

The following is a summary of the key experimental protocol used to determine the PknG inhibitory activity of this compound and AX20017 in the comparative study.

In Vitro PknG Kinase Inhibition Assay

This assay quantifies the kinase activity of PknG by measuring the amount of ATP remaining after the phosphorylation reaction. A decrease in ATP levels corresponds to higher kinase activity. The inhibitory effect of the compounds is determined by their ability to preserve ATP levels in the presence of PknG.

Materials:

  • Recombinant M. tuberculosis PknG enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound and AX20017 compounds dissolved in DMSO

  • Assay buffer (containing Tris-HCl, MgCl2, and DTT)

Procedure:

  • A reaction mixture is prepared containing the PknG enzyme, MBP substrate, and the respective inhibitor (this compound or AX20017) at varying concentrations in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 1 hour at 25°C).

  • Following the incubation, the Kinase-Glo® reagent is added to the reaction mixture. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based luminescence reaction.

  • The luminescence is measured using a luminometer.

  • Control reactions are performed without the inhibitor (positive control for kinase activity) and without the enzyme (negative control).

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control reactions.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

PknG Signaling Pathway and Inhibition

The following diagram illustrates the role of PknG in mycobacterial survival within macrophages and how this compound and AX20017 intervene in this process.

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis (Mtb) cluster_inhibitors Inhibitors Phagosome Phagosome (containing Mtb) Phagolysosome Phagolysosome (Mtb degradation) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG PknG PknG->Phagosome Inhibits Fusion This compound This compound This compound->PknG Inhibition AX20017 AX20017 AX20017->PknG Inhibition

Caption: PknG inhibits phagosome-lysosome fusion, promoting Mtb survival. This compound and AX20017 inhibit PknG.

Experimental Workflow for PknG Inhibitor Identification

The diagram below outlines the computational and in vitro workflow used to identify and validate this compound as a PknG inhibitor and compare it to AX20017.

Experimental_Workflow VirtualScreening Pharmacophore-based Virtual Screening (1.5 million compounds) HitIdentification Identification of 689 Candidates VirtualScreening->HitIdentification MolecularDocking Molecular Docking (62 promising compounds) HitIdentification->MolecularDocking CompoundSelection Selection of 14 Compounds for In Vitro Testing MolecularDocking->CompoundSelection InVitroAssay In Vitro PknG Kinase Inhibition Assay CompoundSelection->InVitroAssay RO9021_ID Identification of this compound as a PknG Inhibitor InVitroAssay->RO9021_ID Comparison Direct Comparison with AX20017 RO9021_ID->Comparison IC50_Determination IC50 Determination Comparison->IC50_Determination

Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.

Conclusion

Both this compound and AX20017 are effective inhibitors of the Mycobacterium tuberculosis virulence factor PknG. While AX20017 currently exhibits greater potency in in vitro assays, the identification of this compound as a PknG inhibitor is significant.[11][12][13][14] this compound, having been previously investigated as a SYK inhibitor, may possess favorable pharmacokinetic properties that warrant further investigation in the context of anti-tuberculosis drug development. Future studies should focus on cell-based assays to determine the efficacy of these compounds in inhibiting mycobacterial growth within macrophages and in vivo studies to assess their therapeutic potential. The distinct chemical scaffolds of this compound and AX20017 also provide different starting points for medicinal chemistry efforts to develop even more potent and selective PknG inhibitors.

References

RO9021: A Potent Inhibitor of Mycobacterium tuberculosis PknG

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the validation of RO9021's inhibitory effect on Protein Kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis.

This guide provides an objective comparison of this compound with other known PknG inhibitors, supported by experimental data. It includes detailed experimental protocols for the validation assays and visual diagrams to elucidate the signaling pathway and experimental workflows.

Performance Comparison of PknG Inhibitors

This compound has been identified as a noteworthy inhibitor of Mycobacterium tuberculosis PknG.[1][2] Its efficacy, as determined by its half-maximal inhibitory concentration (IC50), is comparable to other known inhibitors. The following table summarizes the IC50 values of this compound and other selected PknG inhibitors.

InhibitorIC50 (μM)Assay MethodReference
This compound 4.4 ± 1.1ADP-Glo Kinase Assay[1][2]
AX200170.39 / 5.49Radiometric ATP consumption / Luciferase-based kinase assay[1][3][4]
AZD776230.3Luciferase-based kinase assay[1]
R4067.98Luciferase-based kinase assay[1]
CYC11635.1Luciferase-based kinase assay[1]

PknG Signaling and Inhibition by this compound

PknG is a crucial serine/threonine protein kinase for the survival of Mycobacterium tuberculosis within host macrophages.[5] It plays a significant role in preventing the fusion of phagosomes with lysosomes, a key mechanism of the host's innate immune defense.[6] By inhibiting this fusion, PknG allows the mycobacteria to replicate within the phagosome. This compound, by inhibiting PknG, is expected to disrupt this process, leading to the destruction of the bacteria.

Recent studies have further elucidated the multifaceted role of PknG. It is understood to be a sensor for amino acid availability, thereby regulating the bacterium's metabolism.[7][8] Furthermore, groundbreaking research has revealed that PknG can function as an unconventional ubiquitinating enzyme.[6][9] In this capacity, it targets and triggers the degradation of host proteins TRAF2 and TAK1, which are critical components of the NF-κB signaling pathway, a cornerstone of the innate immune response.[9] This novel mechanism highlights an additional layer of host immune evasion orchestrated by PknG.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome engulfment PknG PknG Mtb->PknG secretes Lysosome Lysosome Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome->Fusion PknG->Fusion inhibits TRAF2_TAK1 TRAF2/TAK1 PknG->TRAF2_TAK1 degrades This compound This compound This compound->PknG inhibits NFkB NF-κB Activation TRAF2_TAK1->NFkB activates ImmuneResponse Innate Immune Response NFkB->ImmuneResponse

Caption: PknG's role in inhibiting phagosome-lysosome fusion and suppressing the host immune response.

Experimental Validation of this compound

The inhibitory effect of this compound on PknG was validated through a systematic workflow involving computational screening followed by in vitro biochemical assays.[1] This process allowed for the identification and subsequent confirmation of this compound as a potent inhibitor.

Experimental_Workflow VirtualScreening Virtual Screening (Pharmacophore-based) MolecularDocking Molecular Docking VirtualScreening->MolecularDocking CandidateSelection Candidate Selection (14 compounds) MolecularDocking->CandidateSelection InVitroAssay In Vitro Kinase Assay (ADP-Glo) CandidateSelection->InVitroAssay RO9021_ID Identification of this compound as PknG inhibitor InVitroAssay->RO9021_ID IC50 IC50 Determination (4.4 ± 1.1 μM) RO9021_ID->IC50

Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.

Experimental Protocols

The primary assay used to quantify the inhibitory effect of this compound on PknG was the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

ADP-Glo™ Kinase Assay Protocol

This protocol is a generalized version based on the principles of the ADP-Glo™ Kinase Assay. For specific experimental details, refer to the manufacturer's instructions and the original research publication.[10][11][12][13]

Materials:

  • PknG enzyme

  • Substrate (e.g., GarA or a generic substrate like Myelin Basic Protein)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)

  • White, opaque multi-well plates suitable for luminescence measurements

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the PknG enzyme, substrate, and kinase reaction buffer in the wells of a multi-well plate.

    • Add this compound or other inhibitors at various concentrations to the respective wells. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 40 minutes).

  • ATP Depletion:

    • After the kinase reaction, add an equal volume of ADP-Glo™ Reagent to each well.

    • This step terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the PknG activity.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Comparative Analysis of RO9021 Against Other Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel tuberculosis (TB) drug candidate RO9021 against other prominent candidates in the development pipeline: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec (Q203). The comparison focuses on preclinical data, including mechanism of action, in vitro activity against Mycobacterium tuberculosis, cytotoxicity, and in vivo efficacy.

Executive Summary

This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), an enzyme crucial for the pathogen's survival and latency.[1][2][3][4] While the enzymatic inhibition data for this compound is available, comprehensive preclinical data on its whole-cell activity (Minimum Inhibitory Concentration - MIC), cytotoxicity, and in vivo efficacy are not publicly available at this time. This guide, therefore, presents the available information for this compound and provides a detailed comparative analysis of other key TB drug candidates for which more extensive preclinical data exists. The objective is to offer a clear, data-driven comparison to aid researchers in the field of TB drug development.

This compound: A Novel PknG Inhibitor

This compound has been identified as an inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). PknG is a serine/threonine protein kinase that plays a vital role in the pathogen's ability to evade the host immune system, specifically by preventing the fusion of phagosomes with lysosomes within macrophages.[1][2][3][4] By inhibiting PknG, this compound has the potential to disrupt this survival mechanism and render the bacteria more susceptible to host defenses.

The reported half-maximal inhibitory concentration (IC50) of this compound against PknG is 4.4 ± 1.1 μM.[2][4] Further preclinical studies are required to determine its efficacy against whole M. tuberculosis bacilli and to assess its safety profile.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and selected comparator TB drug candidates.

Table 1: In Vitro Activity and Cytotoxicity

Drug CandidateTarget / Mechanism of ActionMIC Range against M. tuberculosis H37Rv (μg/mL)Cytotoxicity (CC50) (μM)Cell LineSelectivity Index (SI = CC50 / MIC)
This compound Protein Kinase G (PknG) InhibitorData not availableData not availableData not availableData not available
Bedaquiline ATP synthase inhibitor0.03 - 0.12>10 µM (for 5µM and 10µM concentrations)MCF7, hTERT-BJ1Data not available
Delamanid Mycolic acid synthesis inhibitor0.006 - 0.0598.9HepG2>1978
Pretomanid Mycolic acid synthesis inhibitor0.015 - 0.25>1000 µg/mL (non-mutagenic)CHO cellsData not available
Sutezolid Protein synthesis inhibitor≤0.0625 - 0.58.17H9c2>16
Telacebec (Q203) Cytochrome bc1 complex inhibitor0.001 - 0.004 (as nM)Data not availableData not availableData not available

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

Drug CandidateMouse ModelDosing RegimenEfficacy EndpointKey Findings
This compound Data not availableData not availableData not availableData not available
Bedaquiline Chronic infection25 mg/kg, 5 days/weekReduction in bacterial load (CFU)Eradicated persistent TB infections and prevented relapse.
Delamanid Chronic infection25 mg/kg, 5 days/weekReduction in bacterial load (CFU)Significantly reduced bacterial load in the lungs.
Pretomanid Chronic infection100 mg/kg, 5 days/weekReduction in bacterial load (CFU)Effective in reducing bacterial burden, particularly in combination regimens.
Sutezolid Chronic infection50 mg/kg, 5 days/weekReduction in bacterial load (CFU)Demonstrated bactericidal activity and was effective in combination therapies.
Telacebec (Q203) Chronic infection10 mg/kg, 5 days/weekReduction in bacterial load (CFU)Showed potent bactericidal activity.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes discussed, the following diagrams are provided in DOT language.

Mechanism of Action of this compound cluster_macrophage Macrophage cluster_drug_action Drug Action M_tuberculosis Mycobacterium tuberculosis Phagosome Phagosome M_tuberculosis->Phagosome Engulfment PknG PknG Phagosome->PknG Secretes Lysosome Lysosome Fusion_Block Phagosome-Lysosome Fusion Blocked PknG->Fusion_Block Fusion_Enabled Phagosome-Lysosome Fusion PknG->Fusion_Enabled Fusion_Block->Lysosome This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PknG Bacterial_Death Bacterial Death Fusion_Enabled->Bacterial_Death Experimental Workflow for TB Drug Candidate Evaluation Start Start: Drug Candidate MIC_Assay MIC Assay (M. tuberculosis) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Efficacy In Vivo Efficacy (Murine Model) Selectivity_Index->In_Vivo_Efficacy Data_Analysis Data Analysis & Comparison In_Vivo_Efficacy->Data_Analysis End End: Candidate Profile Data_Analysis->End

References

Unveiling the Molecular Embrace: A Comparative Guide to the PknG Binding Site of RO9021

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO9021's binding to the Mycobacterium tuberculosis protein kinase G (PknG) with alternative inhibitors. Supported by experimental data, this document delves into the specifics of molecular interactions, inhibitory concentrations, and the methodologies used to confirm these findings.

The serine/threonine protein kinase G (PknG) is a crucial virulence factor for Mycobacterium tuberculosis, playing a significant role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion.[1][2] This makes PknG an attractive target for the development of novel anti-tuberculosis therapies. This compound has emerged as a promising inhibitor of PknG, and understanding its precise binding mechanism is paramount for future drug development.[3] This guide confirms the binding site of this compound on PknG and compares its performance with the well-established inhibitor AX20017 and other compounds.

Comparative Analysis of PknG Inhibitors

The inhibitory potential of this compound against PknG has been evaluated alongside other known inhibitors. The following table summarizes the key quantitative data, providing a clear comparison of their efficacy.

InhibitorIC50 (μM)Binding Energy (kcal/mol)Key Interacting Residues
This compound 4.4 ± 1.1[4]-7.7[5]Glu233, Val235, Glu280[5]
AX20017 0.39[6][7], 5.49[8]-7.1[5]Glu233, Val235[5]
AZD7762 30.3[8]Not ReportedNot Reported
R406 7.98[8]Not ReportedNot Reported
R406-free base 16.1[8]Not ReportedNot Reported
CYC116 35.1[8]Not ReportedNot Reported

Experimental Confirmation of the Binding Site

The binding of this compound to the ATP-binding pocket of PknG has been elucidated through a combination of computational modeling and in vitro experimental assays.

Molecular Docking and Dynamics

Computational studies, including molecular docking and molecular dynamics simulations, have predicted that this compound binds within the same substrate-binding pocket as AX20017.[5] These models indicate that the amide group of this compound forms crucial hydrogen bonds with the hinge region residues Glu233 and Val235.[5] An additional hydrogen bond is observed with the backbone of Glu280.[5] These interactions are critical for the stable binding and inhibitory activity of this compound.

In Vitro Kinase Inhibition Assays

The predicted binding and inhibitory activity of this compound have been confirmed through in vitro kinase assays.[4] These experiments measure the ability of the compound to inhibit the phosphorylation activity of PknG. The dose-dependent inhibition observed in these assays, leading to the determination of its IC50 value, provides strong experimental evidence for the interaction of this compound with PknG.[4]

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

Luminescence-Based PknG Kinase Assay

This assay quantifies the kinase activity of PknG by measuring the amount of ATP remaining after the phosphorylation reaction.

Materials:

  • Recombinant PknG enzyme

  • PknG substrate (e.g., GarA)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[9]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the PknG enzyme, the substrate, and the kinase reaction buffer.

  • Add the test compounds to the designated wells. Include a positive control (a known inhibitor like AX20017) and a negative control (DMSO vehicle).[9]

  • Initiate the kinase reaction by adding ATP to all wells.[9]

  • Incubate the plate at 37°C for a defined period (e.g., 40 minutes).[9]

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Molecular Docking Protocol

This computational method predicts the preferred binding mode of a ligand to a protein of known three-dimensional structure.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, Maestro)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of PknG from the Protein Data Bank (PDB). The structure complexed with a known inhibitor (e.g., PDB ID: 2PZI for PknG with AX20017) is often used as a starting point.[9]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation:

    • Generate the 3D structure of the ligand (e.g., this compound).

    • Minimize the energy of the ligand structure using a suitable force field.

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by creating a grid box centered around the co-crystallized ligand in the PDB structure or by using active site prediction algorithms.

  • Docking:

    • Perform the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the defined binding site.

    • The docking algorithm scores the different poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to examine the key interactions, such as hydrogen bonds and hydrophobic contacts.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular interactions at the heart of this research.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation virtual_screening Virtual Screening of Compound Libraries molecular_docking Molecular Docking of Hits into PknG Active Site virtual_screening->molecular_docking md_simulation Molecular Dynamics Simulations of Top Candidates molecular_docking->md_simulation synthesis Compound Synthesis/Acquisition (this compound) md_simulation->synthesis Selection of Promising Candidates kinase_assay In Vitro PknG Kinase Inhibition Assay synthesis->kinase_assay ic50 IC50 Determination kinase_assay->ic50

Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.

Binding_Mode cluster_PknG PknG ATP-Binding Pocket cluster_residues Key Residues This compound This compound Glu233 Glu233 This compound->Glu233 H-bond Val235 Val235 This compound->Val235 H-bond Glu280 Glu280 This compound->Glu280 H-bond

Caption: Proposed binding mode of this compound within the PknG active site.

PknG_Signaling_Pathway Mtb Mycobacterium tuberculosis (in macrophage) PknG PknG Secretion Mtb->PknG Inhibition Inhibition of Phagosome-Lysosome Fusion PknG->Inhibition Block Blockade of PknG Activity PknG->Block Survival Mycobacterial Survival Inhibition->Survival This compound This compound This compound->Block Fusion Phagosome-Lysosome Fusion Block->Fusion Death Mycobacterial Death Fusion->Death

Caption: Role of PknG in mycobacterial survival and the inhibitory effect of this compound.

References

A Comparative Analysis of RO9021 and Other Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1] This has led to the development of numerous SYK inhibitors, each with distinct biochemical and pharmacological profiles. This guide provides a comparative overview of RO9021, a potent and selective SYK inhibitor, against other notable SYK inhibitors such as Fostamatinib, Entospletinib, and Cerdulatinib, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison of SYK Inhibitors

The following table summarizes the key quantitative data for this compound and other selected SYK inhibitors, focusing on their half-maximal inhibitory concentration (IC50) against SYK and their kinase selectivity profiles. Lower IC50 values indicate higher potency.

InhibitorSYK IC50 (nM)Kinase Selectivity Profile
This compound 5.6 (average)[2]Highly selective. In a panel of 392 kinases, SYK was the only kinase showing 99% competition with this compound at a 1 µM concentration.[3]
Fostamatinib (R406) 41[1]Less selective. The active metabolite, R406, inhibits multiple protein kinases at therapeutically relevant concentrations.[4][5]
Entospletinib (GS-9973) 7.7[6]Highly selective. In a panel of 359 kinases, only one other kinase (TNK1) showed less than 10-fold selectivity versus SYK.[7][8]
Cerdulatinib (PRT062070) 32[9]Dual SYK/JAK inhibitor. Also inhibits JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), and TYK2 (0.5 nM).[9][10]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are the methodologies for two key assays used to characterize SYK inhibitors.

Biochemical SYK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of SYK by detecting the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant active SYK enzyme

  • SYK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • ATP solution

  • SYK substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare the Kinase Detection Reagent as per the manufacturer's instructions.[12] Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µl of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.[11]

    • Add 2 µl of diluted SYK enzyme in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[11] The final ATP concentration should be at or near the Km for SYK.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular B-Cell Activation Assay (Anti-IgM Induced Proliferation in Ramos Cells)

This assay assesses the ability of a SYK inhibitor to block B-cell receptor (BCR) signaling in a cellular context. Cross-linking of the BCR on Ramos B cells with an anti-IgM antibody mimics antigen binding and activates downstream signaling pathways, including the SYK-dependent pathway, leading to cellular proliferation.

Materials:

  • Ramos B cells (human Burkitt's lymphoma cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Anti-human IgM antibody, F(ab')2 fragment

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Cell proliferation reagent (e.g., WST-8)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed Ramos B cells at a density of 5 x 10^5 cells/ml in a 96-well plate.[13]

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the appropriate wells. Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

  • B-Cell Activation: Stimulate the cells by adding anti-IgM antibody to a final concentration known to induce proliferation (e.g., 2 µg/ml).[13] Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[13]

  • Proliferation Measurement: Add a cell proliferation reagent such as WST-8 to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan dye.

  • Data Acquisition: After a further incubation period (typically 1-4 hours), measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR / TLR9 ITAM ITAM/ITAM-like Receptor->ITAM Ligand Binding SRC_Kinase SRC Family Kinase ITAM->SRC_Kinase Recruitment SYK SYK ITAM->SYK Recruitment & Activation SRC_Kinase->ITAM Phosphorylation PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K VAV VAV SYK->VAV BTK BTK SYK->BTK Ca_Flux Ca²⁺ Flux PLCg->Ca_Flux AKT AKT PI3K->AKT ERK ERK VAV->ERK NFkB NF-κB BTK->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) AKT->Gene_Expression ERK->Gene_Expression NFkB->Gene_Expression Ca_Flux->Gene_Expression This compound This compound This compound->SYK Inhibition ADP_Glo_Workflow cluster_prep Preparation cluster_assay Assay Steps Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Inhibitor->Add_Inhibitor Enzyme Prepare SYK Enzyme Solution Add_Enzyme Add SYK Enzyme Enzyme->Add_Enzyme Substrate_ATP Prepare Substrate/ ATP Mix Add_Substrate Add Substrate/ATP (Start Reaction) Substrate_ATP->Add_Substrate Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate (15 min) Add_Enzyme->Preincubation Preincubation->Add_Substrate Reaction Incubate (60 min) Add_Substrate->Reaction Add_ADP_Glo Add ADP-Glo Reagent (Stop & Deplete ATP) Reaction->Add_ADP_Glo Incubate1 Incubate (40 min) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent Incubate1->Add_Detection Incubate2 Incubate (30 min) Add_Detection->Incubate2 Read Read Luminescence Incubate2->Read

References

RO9021: A Comparative Analysis of its Selectivity for PknG Over Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the selectivity of RO9021, a known inhibitor of Spleen Tyrosine Kinase (SYK), for the Mycobacterium tuberculosis protein kinase G (PknG). This document compiles available experimental data to offer a comparative analysis of this compound's inhibitory activity against PknG versus a broad panel of human kinases.

Executive Summary

This compound has been identified as an inhibitor of Mycobacterium tuberculosis PknG with a reported half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM [1][2]. Originally developed as a potent and selective inhibitor of human Spleen Tyrosine Kinase (SYK) with an average IC50 of 5.6 nM , its activity against the mycobacterial kinase PknG makes it a subject of interest for anti-tuberculosis drug development. Extensive kinase profiling of this compound against a panel of 392 non-mutant human kinases has demonstrated its high selectivity for SYK[3]. This guide synthesizes the available data to facilitate an objective comparison of this compound's potency and selectivity.

Comparative Inhibitory Activity of this compound

The following table summarizes the known inhibitory activities of this compound against PknG and a selection of human kinases. The data is compiled from in vitro kinase assays and broad kinase selectivity profiling studies.

Target KinaseKinase FamilyThis compound IC50 / % InhibitionReference
PknG Serine/Threonine Kinase (Mycobacterium tuberculosis)4.4 ± 1.1 μM [1][2]
SYK Tyrosine Kinase5.6 nM
Representative Human KinasesVariousSee KinomeScan Profile Below[3]
KinomeScan Selectivity Profile of this compound

This compound was profiled against 392 non-mutant human kinases at a concentration of 1 µM. The results demonstrated remarkable selectivity for SYK.

  • SYK : >99% inhibition

  • Other Kinases : The vast majority of the 391 other kinases showed minimal inhibition. A very small number of kinases displayed inhibition in the range of 51-90%, with the majority showing less than 51% inhibition at a 1 µM concentration.

A quantitative measure of selectivity, the S-score, further highlights the specificity of this compound. The S(99) score of 0.003 indicates that SYK was the only kinase inhibited by more than 99% among the 392 kinases tested. The S(90) score was 0.015, signifying that only a very small fraction of the kinome was inhibited by more than 90%[3].

Note: A comprehensive, publicly available table of the percentage inhibition for all 392 kinases was not found in the reviewed literature. The provided information is based on the qualitative and summary data presented in the source publications.

Experimental Methodologies

In Vitro PknG Inhibition Assay

The inhibitory activity of this compound against PknG was determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Protocol:

  • Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl2, and 1 mM DTT.

  • Enzyme and Substrate: Recombinant PknG (170 nM) and its substrate GarA (7 µM) were used in the reaction.

  • ATP Concentration: The ATP concentration was maintained at 10 µM.

  • Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to achieve a range of final concentrations in the assay.

  • Reaction Initiation and Incubation: The reaction was initiated by the addition of the enzyme to the mixture of substrate, ATP, and inhibitor. The reaction was incubated at 37°C for 40 minutes.

  • ADP Detection: After the incubation period, the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay (Promega), which involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, was measured. The percentage of inhibition was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the dose-response data to a suitable model using graphing software.

Kinase Selectivity Profiling (KinomeScan)

The selectivity of this compound was evaluated using the KinomeScan™ platform (DiscoverX), a competitive binding assay.

Principle:

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates a higher binding affinity and thus, inhibition.

General Protocol:

  • Compound Preparation: this compound was prepared at a final concentration of 1 µM.

  • Binding Assay: The compound was incubated with a panel of 392 purified, non-mutant human kinases in the presence of the immobilized ligand.

  • Quantification: The amount of each kinase bound to the solid support was measured.

  • Data Interpretation: The results are expressed as the percentage of the control (vehicle-treated) signal. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PknG signaling pathway in Mycobacterium tuberculosis and a typical experimental workflow for evaluating kinase inhibitor selectivity.

PknG_Signaling_Pathway cluster_host Host Macrophage cluster_mycobacterium Mycobacterium tuberculosis PknG PknG (secreted) Phagosome Mycobacterium-containing Phagosome PknG->Phagosome Prevents Maturation GarA_host Host Targets (?) PknG->GarA_host Interacts with (?) Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion PknG_internal PknG GarA GarA PknG_internal->GarA Phosphorylates Glutamate_Metabolism Glutamate Metabolism GarA->Glutamate_Metabolism Regulates TCA_Cycle TCA Cycle Regulation Glutamate_Metabolism->TCA_Cycle

Caption: PknG signaling in M. tuberculosis and its effect on the host macrophage.

Kinase_Inhibitor_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Serial Dilutions Incubation Incubate Compound with Kinase and Reagents Compound->Incubation Kinase_Panel Panel of Kinases (e.g., PknG, SYK, etc.) Kinase_Panel->Incubation Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Assay_Reagents->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Acquisition Measure Signal Output Detection->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Experimental workflow for determining kinase inhibitor selectivity.

References

Independent Verification of RO9021 IC50: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the inhibitory potency of RO9021 against Mycobacterium tuberculosis PknG, benchmarked against the known inhibitor AX20017. This guide provides a summary of reported IC50 values, detailed experimental protocols for independent verification, and a visualization of the relevant signaling pathway.

Executive Summary

This compound has been identified as a novel inhibitor of the Mycobacterium tuberculosis serine/threonine protein kinase G (PknG), a critical virulence factor that enables the bacterium to survive within host macrophages. A 2022 study reported a relative half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM for this compound against PknG.[1][2][3][4] This guide provides the necessary details for the independent verification of this finding and compares its potency to the established PknG inhibitor, AX20017.

Performance Comparison: this compound vs. AX20017

The inhibitory potential of this compound is best understood in the context of other known PknG inhibitors. AX20017 is a well-characterized inhibitor of PknG and serves as a valuable benchmark. The reported IC50 values for both compounds are summarized in the table below.

CompoundTargetReported IC50Citation(s)
This compound M. tuberculosis PknG4.4 ± 1.1 μM[1][2][3][4]
AX20017 M. tuberculosis PknG0.39 μM, 5.49 μM[5][6][7]

Note on AX20017 IC50 values: Different studies have reported varying IC50 values for AX20017, which may be attributable to different assay conditions.

Experimental Protocol: In Vitro PknG Kinase Assay (ADP-Glo™)

To facilitate independent verification of the reported IC50 values, the following is a detailed protocol for an in vitro PknG kinase assay based on the ADP-Glo™ Kinase Assay (Promega), a method used in the characterization of this compound.[1] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant full-length M. tuberculosis PknG

  • GarA (or other suitable PknG substrate)

  • This compound and AX20017 (or other compounds for testing)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 2 mM MnCl2)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, AX20017) in the kinase reaction buffer. Include a no-inhibitor control (vehicle control) and a no-enzyme control (background).

  • Kinase Reaction:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the PknG enzyme and its substrate, GarA.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 25°C for a defined period (e.g., 45 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at 25°C for 45 minutes.

  • Signal Generation:

    • Add an equal volume of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at 25°C for 45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other measurements.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PknG Signaling Pathway in Macrophage Survival

PknG is a key effector protein secreted by Mycobacterium tuberculosis into the cytosol of infected macrophages. Its primary role is to disrupt the normal cellular trafficking pathways to prevent the fusion of the phagosome, which contains the bacteria, with the lysosome, a cellular compartment responsible for degradation. This inhibition of phagosome-lysosome fusion is crucial for the survival and replication of the bacterium within the host cell. Recent studies have elucidated that PknG interacts with the host protein RAB14 and phosphorylates TBC1D4, thereby inhibiting its GTPase-activating protein (GAP) activity towards RAB14. This manipulation of the host's autophagy and trafficking machinery is a central aspect of M. tuberculosis pathogenesis.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol cluster_inhibitors Pharmacological Inhibition Mtb Mycobacterium tuberculosis PknG PknG (secreted) Mtb->PknG secretes RAB14 Host RAB14 PknG->RAB14 interacts with TBC1D4 Host TBC1D4 (GAP) PknG->TBC1D4 phosphorylates Phagosome Phagosome Maturation PknG->Phagosome inhibits RAB14->Phagosome regulates TBC1D4->RAB14 inactivates (GAP) Lysosome Lysosome Fusion Phagosome->Lysosome leads to Survival Bacterial Survival Lysosome->Survival prevents This compound This compound This compound->PknG inhibits AX20017 AX20017 AX20017->PknG inhibits

Caption: PknG's role in macrophage manipulation.

References

Comparative Pharmacokinetic Analysis of RO9021 and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of the known pharmacokinetic characteristics of RO9021, a promising inhibitor of Mycobacterium tuberculosis PknG and human Spleen Tyrosine Kinase (SYK). Due to the limited availability of public quantitative data for this compound and its direct analogs, this document focuses on the qualitative descriptions from existing literature and presents a generalized experimental framework for assessing the pharmacokinetics of small molecule kinase inhibitors.

This compound: A Kinase Inhibitor with Favorable Pharmacokinetic Properties

This compound has been identified as a noteworthy drug candidate for the development of new anti-tuberculosis drugs, largely owing to its "excellent reported pharmacokinetic parameters"[1][2][3][4][5]. A key feature highlighted in the literature is its oral bioavailability, a crucial characteristic for drugs intended for widespread use, particularly in low-income countries[2]. While specific quantitative data such as plasma half-life, maximum concentration (Cmax), and clearance rates are not publicly available, the consistent emphasis on its favorable profile suggests good absorption and metabolic stability.

The compound is also recognized as an ATP-competitive inhibitor of the human enzyme spleen tyrosine kinase (SYK), a target for autoimmune diseases[6]. The development of selective SYK inhibitors often involves extensive pharmacokinetic profiling to optimize their in vivo behavior.

Comparative Pharmacokinetic Data of Selected Kinase Inhibitors

To provide a frame of reference for the type of data essential for comparing kinase inhibitors, the following table summarizes the pharmacokinetic parameters of several well-characterized kinase inhibitors. It is important to note that these are not direct analogs of this compound but serve as a benchmark for comparison.

CompoundTarget(s)SpeciesT1/2 (h)Cmax (ng/mL)Tmax (h)Oral Bioavailability (%)Reference
ImatinibBcr-Abl, c-KIT, PDGFRHuman18--98[7]
NilotinibBcr-AblMouse (C57BL/6)2.9418,0000.550[8]
KBP-7018Tyrosine KinaseMouse0.8 (IV)---[6]
KBP-7018Tyrosine KinaseRat4.8 (PO)--68[6]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following is a generalized, detailed methodology for conducting in vivo pharmacokinetic studies of small molecule kinase inhibitors in a rodent model, based on common practices in the field[6][8][9].

Animal Models and Housing
  • Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the experiment.

Drug Formulation and Administration
  • Formulation: The test compound is typically formulated as a solution or suspension in a vehicle appropriate for the route of administration (e.g., 0.5% methylcellulose in water for oral gavage, or a solution in a mixture of saline and a solubilizing agent like DMSO for intravenous injection).

  • Routes of Administration:

    • Intravenous (IV): The compound is administered as a bolus injection into the tail vein (mice) or jugular vein (rats).

    • Oral (PO): The compound is administered via oral gavage.

Blood Sampling
  • Procedure: Blood samples (approximately 100-200 µL) are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The supernatant is injected into the LC-MS/MS system for quantification. A calibration curve is generated using standard solutions of the drug in blank plasma.

Pharmacokinetic Analysis
  • The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Maximum Plasma Concentration (Cmax): The highest observed drug concentration.

    • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

    • Elimination Half-life (T1/2): The time it takes for the drug concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo pharmacokinetic study.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis a Animal Acclimation c Drug Administration (IV or PO) a->c b Drug Formulation b->c d Serial Blood Sampling c->d e Plasma Separation d->e f LC-MS/MS Analysis e->f g Pharmacokinetic Modeling f->g h Parameter Calculation (AUC, Cmax, T1/2, etc.) g->h

Preclinical in vivo pharmacokinetic study workflow.

Signaling Pathway of PknG in Mycobacterium tuberculosis

This compound's potential as an anti-tuberculosis agent stems from its inhibition of Protein Kinase G (PknG). PknG plays a crucial role in the survival of Mycobacterium tuberculosis within host macrophages by preventing the fusion of the phagosome with the lysosome, a process essential for bacterial degradation.

G cluster_0 Macrophage Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment PknG PknG Phagosome->PknG secretes Phagolysosome Phagolysosome (Bacterial Degradation) Lysosome Lysosome PknG->Lysosome Inhibits Fusion This compound This compound This compound->PknG Inhibits

PknG-mediated inhibition of phagosome-lysosome fusion.

By inhibiting PknG, this compound allows the phagosome containing the bacteria to fuse with the lysosome, leading to the destruction of M. tuberculosis. This mechanism of action makes PknG an attractive target for novel anti-TB therapies.

References

Unveiling the Action of RO9021: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, the discovery of novel therapeutic agents with unique mechanisms of action is paramount. RO9021 has recently emerged as a promising small molecule inhibitor targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comprehensive comparison of this compound with other known inhibitors, focusing on the validation of its mechanism of action through biochemical and computational studies, while also highlighting the critical need for future genetic validation.

This compound: A Potential Inhibitor of Mtb PknG

This compound has been identified as a potential inhibitor of the Mtb protein kinase G (PknG), a serine/threonine protein kinase essential for the survival of Mtb within macrophages.[1][2][3][4] PknG plays a crucial role in blocking the fusion of phagosomes with lysosomes, thereby creating a protected niche for the bacteria to replicate.[3][4] Inhibition of PknG is therefore a promising strategy to disrupt this immune evasion mechanism and combat Mtb infection.

The identification of this compound was the result of a large-scale computational screening of over 1.5 million molecules.[1][5] This was followed by molecular docking studies and in vitro biochemical assays to confirm its inhibitory activity against PknG.

Comparative Analysis of PknG Inhibitors

To understand the potential of this compound, it is essential to compare it with other known inhibitors of PknG. The most well-characterized competitor is AX20017.

InhibitorIC50 (µM) for PknGMethod of Identification
This compound 4.4 ± 1.1Pharmacophore-based virtual screening and in vitro assays[1][3]
AX20017 Not explicitly stated in the provided results, but used as a known inhibitor for comparison.X-ray crystallography in complex with PknG[4]

Table 1: Comparison of PknG Inhibitors

In vitro assays have demonstrated that this compound inhibits the kinase activity of PknG in a dose-dependent manner, with a relative IC50 value of 4.4 ± 1.1 μM.[1][2][3][4] This level of potency is comparable to the known inhibitor AX20017, establishing this compound as a noteworthy candidate for further development.[1][3][5]

The Crucial Next Step: Genetic Validation

While the biochemical data for this compound is promising, the definitive validation of its mechanism of action within a cellular context requires genetic studies. This involves demonstrating that the antibacterial effect of this compound is specifically due to its inhibition of PknG. A common approach for this is chemical-genetic interaction profiling.[6][7]

Hypothetical Genetic Validation Workflow for this compound:

cluster_validation Genetic Validation of this compound Target cluster_expected_results Expected Outcomes Mtb_WT Wild-type Mtb This compound Treat with this compound Mtb_WT->this compound Mtb_Hypomorph Mtb PknG Hypomorph (reduced PknG expression) Mtb_Hypomorph->this compound Mtb_OE Mtb PknG Overexpressor Mtb_OE->this compound MIC Determine Minimum Inhibitory Concentration (MIC) This compound->MIC Result_Hypomorph Hypersensitivity to this compound (Lower MIC) MIC->Result_Hypomorph in PknG Hypomorph Result_OE Resistance to this compound (Higher MIC) MIC->Result_OE in PknG Overexpressor

Caption: Hypothetical workflow for the genetic validation of this compound's mechanism of action.

This experimental setup would involve comparing the susceptibility of wild-type Mtb to strains with altered PknG expression (hypomorphs with reduced expression and overexpressors). If PknG is the true target of this compound, the hypomorph strain would be expected to be more sensitive to the compound, while the overexpressing strain should exhibit increased resistance.

Experimental Protocols

1. In Vitro PknG Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mtb PknG.

  • Materials: Recombinant Mtb PknG, GarA (a known PknG substrate), ATP, this compound, and a kinase activity detection kit.

  • Procedure:

    • Clone, express, and purify recombinant Mtb PknG and its substrate GarA.[4]

    • Perform kinase assays in the presence of varying concentrations of this compound.

    • The kinase reaction is initiated by adding ATP.

    • The amount of phosphorylated GarA is quantified using a suitable method, such as an ELISA-based assay or radioactivity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Molecular Docking of this compound:

  • Objective: To predict the binding mode of this compound to the active site of PknG.

  • Software: Molecular operating environment (MOE) or similar molecular modeling software.

  • Procedure:

    • Obtain the crystal structure of Mtb PknG (e.g., PDB ID: 2PZI).[4]

    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and minimizing the energy.

    • Generate a 3D conformation of this compound.

    • Perform docking simulations to place the this compound molecule into the ATP-binding site of PknG.

    • Analyze the predicted binding poses and interactions between this compound and the amino acid residues of PknG.

Signaling Pathway of PknG in Mtb Pathogenesis

cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome containing Mtb Phagolysosome Phagolysosome (Mtb destruction) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG PknG GarA GarA PknG->GarA Phosphorylates Fusion_Block Blockade of Phagosome-Lysosome Fusion GarA->Fusion_Block This compound This compound This compound->PknG Inhibits Fusion_Block->Phagosome Inhibits Fusion

Caption: The role of PknG in Mtb pathogenesis and the inhibitory effect of this compound.

This diagram illustrates how PknG, through the phosphorylation of substrates like GarA, prevents the fusion of the Mtb-containing phagosome with the lysosome, thereby promoting bacterial survival. This compound acts by inhibiting PknG, which should restore the normal phagosome-lysosome fusion process and lead to the destruction of the bacteria.

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of novel anti-tuberculosis drugs. Its identification through a combination of computational and in vitro methods has provided a solid foundation for its mechanism of action as a PknG inhibitor. However, to confidently advance this compound through the drug development pipeline, rigorous genetic validation is an indispensable next step. The proposed genetic studies will be crucial to confirm that PknG is the primary and functionally relevant target of this compound in Mycobacterium tuberculosis. Furthermore, a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound will be essential for its successful translation into a clinical candidate.

References

Safety Operating Guide

Prudent Disposal Procedures for the Novel Research Compound RO9021

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for RO9021 with detailed disposal instructions is not currently available in public resources. The following procedures are based on general best practices for the safe handling and disposal of new or uncharacterized laboratory chemicals. It is imperative that all waste management activities are conducted in full compliance with local, state, and federal regulations, and in direct consultation with your institution's Environmental Health and Safety (EHS) department.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of waste containing this compound. The primary objective is to ensure personal safety and minimize environmental impact.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. The unknown toxicological and ecotoxicological properties of a novel compound necessitate a cautious approach.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in any form (solid, in solution, or as waste):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the solid powder outside of a certified chemical fume hood, a respirator may be required. Consult with your institution's EHS for specific guidance.

Waste Characterization and Segregation

Proper identification and segregation of waste streams are critical to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Parameter to DetermineMethod / ObservationRequired Action
Physical State Solid, Liquid (Aqueous/Organic)Segregate waste based on its physical state.
Potential Reactivity Assess for incompatibility with other chemicals in the waste container.Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
pH of Aqueous Solutions Use pH paper or a calibrated pH meter.Neutralize aqueous waste to a pH between 6.0 and 9.0 if permissible by your EHS, or collect it as hazardous waste.
Presence of Halogens Based on the chemical structure or solvents used.Segregate into halogenated or non-halogenated organic solvent waste as appropriate.
Contamination with Heavy Metals Based on the experimental protocol.Collect as a separate heavy metal-containing waste stream.
Step-by-Step Disposal Procedures

The following steps outline a general operational plan for the disposal of this compound waste.

Step 1: Waste Collection

  • Solid Waste:

    • Collect pure this compound powder and materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, robust, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste - this compound (Solid)" and include the date accumulation started.

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap.

    • Use separate containers for aqueous and organic solvent waste.

    • Label the container as "Hazardous Waste - this compound in [Solvent Name]" and list all chemical constituents and their approximate concentrations.

    • Keep liquid waste containers in secondary containment to prevent spills.[1]

Step 2: Storage of Waste

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • Ensure containers are kept closed except when adding waste.[2][4]

  • Segregate incompatible waste types within the SAA.[3]

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound should be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent.[4]

  • Collect the first two rinsates as hazardous liquid waste. The third rinsate may be disposed of according to institutional policy, but it is best practice to also collect it as hazardous waste.

  • After rinsing, deface or remove the original label and dispose of the container as directed by your EHS department.[5]

Step 4: Requesting Waste Pickup

  • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), arrange for its disposal through your EHS department.[2][6]

  • Do not dispose of any this compound waste down the drain or in the regular trash.[2][7]

Spill Management

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If a preliminary or analogous SDS is available, consult it for spill cleanup procedures.

  • Cleanup:

    • For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then use an appropriate absorbent material.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

    • Wear appropriate PPE during cleanup.

  • Collect Waste: Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound waste in a laboratory setting.

RO9021_Disposal_Workflow start Start: Generation of this compound Waste characterize Characterize Waste (Solid, Liquid, pH, etc.) start->characterize solid_waste Solid Waste (Powder, Contaminated PPE) characterize->solid_waste Is Solid? liquid_waste Liquid Waste (Aqueous or Organic) characterize->liquid_waste Is Liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid aqueous Aqueous Solution liquid_waste->aqueous Is Aqueous? organic Organic Solution liquid_waste->organic Is Organic? collect_aqueous Collect in Labeled Aqueous Waste Container aqueous->collect_aqueous halogenated Halogenated? organic->halogenated collect_non_halo Collect in Labeled Non-Halogenated Waste halogenated->collect_non_halo No collect_halo Collect in Labeled Halogenated Waste halogenated->collect_halo Yes store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_aqueous->store_saa collect_non_halo->store_saa collect_halo->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling RO9021

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with RO9021 (CAS 1446790-62-0), a potent and selective ATP-competitive SYK inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses or goggles, face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or other appropriate impervious gloves should be worn. Inspect gloves before use and dispose of them properly after handling.
Body Laboratory coat, protective suitA standard laboratory coat is required. For procedures with a higher risk of exposure, a disposable protective suit should be considered.
Respiratory NIOSH-approved respiratorA respirator is necessary if ventilation is inadequate or for handling large quantities. The type of respirator will depend on the potential for airborne exposure.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent[1].

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials, including unused this compound, contaminated materials, and empty containers, must be disposed of as hazardous waste.

Disposal Steps:

  • Containerize Waste: Place all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

  • Professional Disposal Service: It is recommended to use a licensed professional waste disposal service to ensure compliance and proper handling.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

RO9021_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Properly Dispose of Waste G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J K In Case of Spill or Exposure L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Safe handling workflow for this compound.

References

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